6-hydroxy-2-phenylpyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-pyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-7-10(14)12(11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBAQNNTMWJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168752 | |
| Record name | 1,2-Dihydro-1-phenylpyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1698-54-0 | |
| Record name | 6-Hydroxy-2-phenyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1H-pyridazine-3,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1698-54-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1698-54-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,2-Dihydro-1-phenylpyridazine-3,6-dione | |
| Source | EPA DSSTox | |
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| Record name | 1,2-dihydro-1-phenylpyridazine-3,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-1H-PYRIDAZINE-3,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4SVY3FH68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-hydroxy-2-phenylpyridazin-3(2H)-one synthesis from maleic anhydride
An In-Depth Technical Guide to the Synthesis of 6-hydroxy-2-phenylpyridazin-3(2H)-one from Maleic Anhydride
Abstract
Pyridazinone heterocycles represent a cornerstone in medicinal chemistry, serving as a "wonder nucleus" for the development of novel therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the synthesis of a key derivative, this compound, commencing from the readily available precursors, maleic anhydride and phenylhydrazine. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering not just a procedural outline but a deep dive into the reaction mechanism, the rationale behind experimental choices, and the characterization of the final compound. Our approach is grounded in established chemical principles to ensure a robust and reproducible synthesis.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone core, a six-membered diazine ring with a carbonyl group, is a privileged scaffold in drug discovery.[2][3] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[4][5][6] Compounds such as Levosimendan and Pimobendan, which feature this core structure, are notable cardiotonic agents.[1] The versatility of the pyridazinone ring allows for extensive chemical modification, enabling the fine-tuning of its biological activity to develop potent and selective therapeutic agents.[5]
The specific target of this guide, this compound (also known as 2-phenyl-1H-pyridazine-3,6-dione), is a vital building block for creating diverse libraries of pyridazinone derivatives for biological screening.[5][7] Its synthesis from maleic anhydride and phenylhydrazine is a classic and efficient condensation reaction that provides a reliable route to this important intermediate.[8]
Reaction Mechanism: From Anhydride to Heterocycle
The synthesis of this compound is a two-step process initiated by nucleophilic acyl substitution followed by an intramolecular cyclization (condensation). The choice of reactants—an electrophilic anhydride and a nucleophilic hydrazine—is fundamental to the success of this transformation.
Step 1: Nucleophilic Attack and Ring Opening
The reaction commences with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on one of the electrophilic carbonyl carbons of maleic anhydride. Phenylhydrazine acts as the nucleophile due to the lone pair of electrons on its nitrogen atoms. This initial attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, resulting in the formation of a tetrahedral intermediate which subsequently collapses to form N'-phenylmaleohydrazidic acid. This intermediate is a linear carboxylic acid-hydrazide.[9][10]
Step 2: Intramolecular Cyclization and Dehydration
The newly formed linear intermediate contains both a carboxylic acid group and a hydrazide moiety. Under heating, typically in a solvent like glacial acetic acid which can facilitate proton transfer, the terminal nitrogen of the hydrazide performs an intramolecular nucleophilic attack on the carbonyl carbon of the carboxylic acid.[9][11] This cyclization event forms a six-membered ring intermediate. The subsequent elimination of a water molecule (dehydration) from this intermediate yields the stable, conjugated pyridazinone ring system.
Tautomerism
The final product exists in a tautomeric equilibrium between the diketo form (2-phenyl-1,2-dihydropyridazine-3,6-dione) and the more stable enol form (this compound).[7][8] The enolic hydroxyl group imparts specific reactivity to the molecule, making it a valuable handle for further functionalization in drug development programs.[5]
Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the laboratory-scale synthesis of this compound. The procedure is designed to be self-validating by explaining the purpose of each critical step.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | ≥99% | Corrosive, moisture sensitive. |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | ≥97% | Toxic, light sensitive. Distill if necessary. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Solvent and catalyst. Corrosive. |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | For recrystallization. |
| Deionized Water | H₂O | 18.02 | - | For work-up. |
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of glacial acetic acid.
-
Expertise & Experience: Glacial acetic acid is an excellent solvent for both reactants and facilitates the dehydration step by acting as a proton source. A reflux condenser is essential to prevent the loss of solvent during heating.
-
-
Addition of Phenylhydrazine: While stirring the solution at room temperature, slowly add 10.8 g (0.1 mol) of phenylhydrazine dropwise. An exothermic reaction may be observed.
-
Trustworthiness: A slow, dropwise addition is crucial to control the initial exothermic reaction and prevent the formation of side products. An equimolar ratio of reactants is used to ensure complete conversion.[9]
-
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Expertise & Experience: Heating provides the necessary activation energy for the intramolecular cyclization and dehydration steps. Refluxing for an adequate duration ensures the reaction proceeds to completion.[11]
-
-
Isolation of Crude Product: After the reflux period, cool the reaction mixture to room temperature. A solid precipitate should form. Pour the mixture into 500 mL of ice-cold water with stirring.
-
Trustworthiness: Cooling the mixture reduces the solubility of the product, promoting precipitation. Pouring the acidic mixture into a large volume of cold water further decreases the product's solubility and helps to dilute the acetic acid, facilitating filtration.
-
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Expertise & Experience: Washing with cold water is critical to remove residual acetic acid and any water-soluble impurities without significantly dissolving the desired product.
-
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Trustworthiness: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of ethanol is based on the product having high solubility at high temperatures and low solubility at low temperatures in this solvent.
-
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid[12] |
| Melting Point | ~201-205 °C[13] |
| Yield | Typically 70-85% |
Spectroscopic Data:
-
FTIR (ATR, cm⁻¹): The infrared spectrum is expected to show characteristic peaks for the O-H stretch (broad, ~3100-3400 cm⁻¹), C=O stretch (amide carbonyl, ~1650-1670 cm⁻¹), C=N stretch (~1600 cm⁻¹), and aromatic C=C stretches.[14]
-
¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum should confirm the structure with signals corresponding to the aromatic protons of the phenyl ring (multiplet, ~7.2-7.6 ppm), the vinyl protons on the pyridazinone ring, and a broad singlet for the enolic -OH proton (which is D₂O exchangeable).[14]
-
¹³C NMR (DMSO-d₆, δ ppm): The carbon NMR will show distinct signals for the carbonyl carbon (~160 ppm), carbons of the pyridazinone ring, and the carbons of the phenyl substituent.[14]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₈N₂O₂ (188.18 g/mol ).[7][14]
Applications in Drug Development
This compound is not merely a synthetic product but a versatile platform for creating novel drug candidates. The presence of the hydroxyl group provides a reactive site for introducing a wide array of substituents and functional groups. This allows for the systematic modification of the pyridazinone core to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.[5] Derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, often with the goal of achieving therapeutic benefits with fewer side effects than traditional drugs.[4][13]
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | 1698-54-0 | Benchchem [benchchem.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H8N2O2 | CID 74333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. datapdf.com [datapdf.com]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. mdpi.com [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-phenyl-1H-pyridazine-3,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2-phenyl-1H-pyridazine-3,6-dione stands out as a key heterocyclic compound. Its structural features, particularly the presence of a phenyl ring attached to the nitrogen atom of the pyridazine-3,6-dione core, impart specific physicochemical properties that are critical for its behavior in biological systems. Understanding these properties is paramount for researchers in drug discovery and development, as they directly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenyl-1H-pyridazine-3,6-dione. It is designed to be a practical resource for scientists, offering not only a compilation of available data but also detailed experimental protocols for the determination of these essential parameters. The causality behind experimental choices is explained, empowering researchers to apply these methodologies to their own investigations of pyridazinone analogs and other novel chemical entities.
Molecular Structure and Key Physicochemical Properties
The foundational step in characterizing any molecule is to understand its structure and fundamental properties.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.19 g/mol | [1] |
| IUPAC Name | 2-phenyl-1H-pyridazine-3,6-dione | [1] |
| CAS Number | 1698-54-0 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2 | N/A |
| Melting Point | Data not explicitly found for this specific compound. Related pyridazinone derivatives exhibit a wide range of melting points. For example, 3-amino-6-phenylpyridazine has a melting point of 152 °C.[2] | N/A |
Synthesis of 2-phenyl-1H-pyridazine-3,6-dione
The synthesis of the pyridazine-3,6-dione ring system is a well-established process in organic chemistry. A common and effective method involves the condensation of a suitable 1,4-dicarbonyl compound with a hydrazine derivative. For 2-phenyl-1H-pyridazine-3,6-dione, the reaction of maleic anhydride with phenylhydrazine is a primary synthetic route.
Experimental Protocol: Synthesis via Condensation
Rationale: This method is widely used due to the commercial availability of the starting materials and the generally high yields of the cyclization reaction. The acidic or basic conditions catalyze the condensation and subsequent dehydration to form the stable heterocyclic ring.
Materials:
-
Maleic anhydride
-
Phenylhydrazine
-
Glacial acetic acid (solvent and catalyst)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in glacial acetic acid.
-
Slowly add phenylhydrazine (1 equivalent) to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring. A precipitate of the crude product will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenyl-1H-pyridazine-3,6-dione.
-
Dry the purified crystals in a vacuum oven.
Caption: Synthetic workflow for 2-phenyl-1H-pyridazine-3,6-dione.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocol: UV-Vis Spectral Analysis
Rationale: This technique is rapid and provides valuable information on the electronic structure of the molecule. The choice of solvent is critical as it can influence the position and intensity of absorption bands. A series of solvents with varying polarities should be used to assess solvatochromic effects.
Materials:
-
2-phenyl-1H-pyridazine-3,6-dione
-
Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Calibrate the spectrophotometer with the pure solvent as a blank.
-
Record the UV-Vis spectrum of the sample solution over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Repeat the measurement in different solvents to observe any shifts in λmax.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-phenyl-1H-pyridazine-3,6-dione is expected to show characteristic absorption bands for the carbonyl groups (C=O) of the dione structure, the C=C bonds of the aromatic ring, and the C-N bonds of the pyridazine ring.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (amide carbonyl) | 1650-1700 |
| C=C (aromatic) | 1450-1600 |
| C-N | 1000-1350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For 2-phenyl-1H-pyridazine-3,6-dione, signals are expected for the protons on the phenyl ring and the pyridazine ring. While specific data for the target compound is not available, related 2-phenylpyridine derivatives show aromatic protons in the range of δ 7.0-8.7 ppm.[4]
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Signals for the carbonyl carbons, the aromatic carbons of the phenyl ring, and the carbons of the pyridazine ring are expected. In related pyridazin-3(2H)-ones, the carbonyl carbon typically appears downfield.[5]
Experimental Protocol: NMR Spectral Analysis
Rationale: NMR is the most powerful technique for unambiguous structure elucidation. The choice of deuterated solvent is important for sample solubility and to avoid interfering solvent signals.
Materials:
-
2-phenyl-1H-pyridazine-3,6-dione
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the sample (5-10 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Assign the carbon signals based on their chemical shifts and, if necessary, by using 2D NMR techniques such as HSQC and HMBC to establish proton-carbon correlations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2-phenyl-1H-pyridazine-3,6-dione, the molecular ion peak (M⁺) would be expected at m/z 188. While a specific mass spectrum for the target compound was not found, data for the related 1-phenylhexahydropyridazine-3,6-dione is available, which can provide insights into potential fragmentation pathways.[6]
Experimental Protocol: Mass Spectrometry Analysis
Rationale: MS is a highly sensitive technique that provides the exact molecular weight, which is a critical piece of data for confirming the identity of a compound. The choice of ionization technique depends on the volatility and thermal stability of the analyte.
Materials:
-
2-phenyl-1H-pyridazine-3,6-dione
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Introduce the sample into the ion source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.
Crystal Structure
The three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. This information is crucial for understanding intermolecular interactions, which can influence physical properties like melting point and solubility, as well as binding to a biological target. Although a specific crystal structure for 2-phenyl-1H-pyridazine-3,6-dione was not found in the searched literature, the general methodology for its determination is well-established.
Experimental Protocol: Single-Crystal X-ray Diffraction
Rationale: This technique provides the most definitive structural information of a molecule in the solid state, including bond lengths, bond angles, and conformation. The primary challenge is often the growth of high-quality single crystals.
Materials:
-
High-purity 2-phenyl-1H-pyridazine-3,6-dione
-
Various solvents for crystallization trials (e.g., ethanol, ethyl acetate, acetone, and mixtures thereof)
-
Small vials or test tubes
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: Grow single crystals of the compound. Common methods include slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Selection and Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. The instrument will rotate the crystal while irradiating it with X-rays, and a detector will record the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters. The result is typically presented as a Crystallographic Information File (CIF).
Caption: Workflow for single-crystal X-ray diffraction analysis.
Solubility
The solubility of a compound is a critical determinant of its bioavailability and formulation development. It is highly dependent on the physicochemical properties of both the solute and the solvent. While quantitative solubility data for 2-phenyl-1H-pyridazine-3,6-dione is not available, a study on the closely related 6-phenyl-pyridazin-3(2H)-one provides valuable insights. This compound was found to be practically insoluble in water, sparingly soluble in alcohols, and very soluble in DMSO and Transcutol®.[7][8] A similar trend can be anticipated for 2-phenyl-1H-pyridazine-3,6-dione due to its structural similarities.
| Solvent | Solubility of 6-phenyl-pyridazin-3(2H)-one (Mole Fraction at 318.2 K) | Expected Solubility Trend for 2-phenyl-1H-pyridazine-3,6-dione |
| Water | 1.26 x 10⁻⁵ | Very Low |
| Methanol | 5.18 x 10⁻³ | Low |
| Ethanol | 8.22 x 10⁻³ | Low |
| Isopropyl Alcohol (IPA) | 1.44 x 10⁻² | Moderate |
| 1-Butanol | 2.11 x 10⁻² | Moderate |
| 2-Butanol | 2.18 x 10⁻² | Moderate |
| Ethyl Acetate (EA) | 8.10 x 10⁻² | Moderate to High |
| Propylene Glycol (PG) | 1.50 x 10⁻² | Moderate |
| Ethylene Glycol (EG) | 1.27 x 10⁻² | Moderate |
| Polyethylene Glycol-400 (PEG-400) | 4.12 x 10⁻¹ | High |
| Transcutol® | 3.46 x 10⁻¹ | High |
| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ | High |
| Data for 6-phenyl-pyridazin-3(2H)-one from[7] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solution is saturated with the compound, providing a thermodynamically accurate measurement.
Materials:
-
2-phenyl-1H-pyridazine-3,6-dione
-
A range of solvents of pharmaceutical interest
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.
-
Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mol/L).
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and is a critical parameter that influences its solubility, absorption, and interaction with biological targets at different pH values. The pyridazine ring is weakly basic. For 2-phenyl-1H-pyridazine-3,6-dione, the presence of the two carbonyl groups will significantly influence the electron density of the ring and the acidity of the N-H proton. A predicted pKa for the related 3-amino-6-phenylpyridazine is 4.84, indicating it is a weak base.[2] The dione will likely have a different pKa, and experimental determination is necessary for an accurate value.
Experimental Protocol: Potentiometric Titration for pKa Determination
Rationale: Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the determination of the inflection point, which corresponds to the pKa.
Materials:
-
2-phenyl-1H-pyridazine-3,6-dione
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter with an electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).
-
Add a solution of KCl to maintain a constant ionic strength.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized acid or base, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Caption: Logical flow for pKa determination via potentiometric titration.
Conclusion and Future Perspectives
This technical guide has provided a detailed framework for understanding and determining the key physicochemical properties of 2-phenyl-1H-pyridazine-3,6-dione. While specific experimental data for this compound is not extensively available in the public domain, the provided protocols and data from closely related analogs offer a robust starting point for researchers. The methodologies described are fundamental to the process of drug discovery and development, enabling the rational design and optimization of new chemical entities based on the pyridazinone scaffold.
Future work should focus on the experimental determination of the properties outlined in this guide for 2-phenyl-1H-pyridazine-3,6-dione to create a complete data set. Such information will be invaluable for computational modeling studies, aiding in the prediction of ADMET properties and biological activities of novel pyridazinone derivatives. The continued exploration of this versatile chemical space holds significant promise for the development of new therapeutics.
References
- 1. m.molbase.com [m.molbase.com]
- 2. 3-AMINO-6-PHENYLPYRIDAZINE CAS#: 14966-91-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mzCloud – 1 Phenylhexahydropyridazine 3 6 dione [mzcloud.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Tautomerism of 6-hydroxy-2-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The tautomeric nature of substituted pyridazinones, particularly those bearing hydroxyl groups, plays a crucial role in their chemical reactivity, physicochemical properties, and pharmacological action. This guide provides a comprehensive technical overview of the tautomerism of 6-hydroxy-2-phenylpyridazin-3(2H)-one, a representative member of this class. We will delve into the structural aspects of its potential tautomeric forms, the spectroscopic techniques used for their characterization, and the computational methods employed to predict their relative stabilities. This document aims to equip researchers with the foundational knowledge and practical insights necessary to understand and manipulate the tautomeric equilibrium of this important heterocyclic system in the context of drug discovery and development.
Introduction: The Significance of Tautomerism in Pyridazinone Chemistry
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] In the realm of heterocyclic chemistry, the pyridazin-3(2H)-one core is a privileged scaffold found in numerous biologically active compounds. The presence of a hydroxyl substituent on the pyridazinone ring, as in this compound, introduces the possibility of keto-enol and other tautomeric equilibria. The predominant tautomeric form can significantly influence a molecule's properties, including its acidity, lipophilicity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. Therefore, a thorough understanding of the tautomeric landscape of this class of compounds is paramount for rational drug design.
Tautomeric Forms of this compound
This compound can exist in several tautomeric forms. The primary equilibrium to consider is the keto-enol tautomerism involving the pyridazinone ring. Furthermore, the presence of the phenyl group at the 2-position and the hydroxyl group at the 6-position can lead to other potential, albeit less likely, tautomers. The principal tautomeric forms are depicted below:
Caption: Principal tautomeric forms of this compound.
The equilibrium between these forms is influenced by various factors, including the solvent, pH, and temperature. Generally, for pyridazin-3(2H)-ones, the keto form is considered to be the more stable and, therefore, the predominant tautomer in most conditions.
Synthesis and Structural Characterization
General Synthetic Approach
A plausible synthetic route, based on established pyridazinone syntheses, would involve the reaction of mucochloric or mucobromic acid with phenylhydrazine.
Caption: General synthetic scheme for this compound.
Spectroscopic Characterization
The elucidation of the predominant tautomeric form heavily relies on spectroscopic techniques. The PubChem database entry for this compound (CID 74333) indicates the existence of ¹H NMR, ¹³C NMR, and IR spectra, which are invaluable for this purpose.[2]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution. By analyzing the chemical shifts and coupling constants, one can distinguish between the different tautomeric forms. For this compound, the following spectral features would be expected for the keto and enol forms:
| Tautomer | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| Keto Form | - NH proton signal (broad, exchangeable with D₂O).- Vinyl protons on the pyridazinone ring.- Aromatic protons of the phenyl group.- OH proton signal (exchangeable with D₂O). | - Carbonyl carbon (C=O) signal at a downfield chemical shift (typically >160 ppm).- sp² carbons of the pyridazinone and phenyl rings. |
| Enol Form | - Two distinct OH proton signals (one from the enolic hydroxyl and one from the 6-position hydroxyl).- Vinyl protons on the pyridazinone ring.- Aromatic protons of the phenyl group. | - Absence of a distinct carbonyl signal; instead, two C-O signals at a more shielded chemical shift compared to the keto form.- sp² carbons of the pyridazinone and phenyl rings. |
Experimental Protocol for NMR Analysis of Tautomerism:
-
Sample Preparation: Dissolve a known quantity of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the solvent's effect on the tautomeric equilibrium.
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. Note the chemical shifts, multiplicities, and integration of all signals. Perform a D₂O exchange experiment to identify labile protons (NH and OH).
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra to identify the number and types of carbon atoms. The chemical shift of the carbonyl carbon is a key indicator of the keto form.
-
Variable Temperature NMR: Conduct NMR experiments at different temperatures to investigate the thermodynamics of the tautomeric equilibrium.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The keto and enol forms of this compound would exhibit distinct vibrational frequencies.
| Tautomer | Key IR Absorption Bands (cm⁻¹) |
| Keto Form | - Strong C=O stretching vibration (around 1650-1700 cm⁻¹).- N-H stretching vibration (around 3200-3400 cm⁻¹).- O-H stretching vibration (broad, around 3200-3600 cm⁻¹). |
| Enol Form | - Absence of a strong C=O stretch.- Broad O-H stretching vibrations for the two hydroxyl groups.- C=C stretching vibrations of the aromatic and pyridazinone rings. |
The IR spectrum available on PubChem for this compound was obtained using a KBr wafer, indicating a solid-state measurement.[2] In the solid state, intermolecular interactions can favor one tautomer over the other.
3.2.3. UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct electronic absorption spectra. The position and intensity of the absorption maxima can be monitored in different solvents and at various pH values to determine the relative populations of the tautomers.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. While no crystal structure for this compound is publicly available, the crystal structure of a closely related derivative, 6-benzyloxy-2-phenylpyridazin-3(2H)-one, has been reported.[3] This structure confirms the pyridazinone ring system and can serve as a model for the overall geometry of the molecule. Obtaining a crystal structure of the title compound would definitively establish its predominant tautomeric form in the solid state.
Computational Analysis of Tautomeric Stability
In the absence of extensive experimental data for a specific molecule, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) is a widely used method to calculate the relative energies and stabilities of tautomers.
Computational Protocol for Tautomer Stability Analysis:
-
Structure Optimization: The geometries of all possible tautomers of this compound are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: The total electronic energies, including ZPVE corrections, are calculated for each tautomer. The relative energies determine the predicted order of stability.
-
Solvent Effects: To model the influence of the solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
References
mechanism of action of 6-hydroxy-2-phenylpyridazin-3(2H)-one
An In-Depth Technical Guide to the Mechanism of Action of 6-hydroxy-2-phenylpyridazin-3(2H)-one and its Congeners
This guide provides a comprehensive technical overview of the potential mechanisms of action for this compound, a member of the versatile pyridazinone class of heterocyclic compounds. Given the limited direct research on this specific molecule, this document synthesizes findings from structurally related pyridazinone derivatives to infer its likely biological targets and signaling pathways. This analysis is intended for researchers, scientists, and drug development professionals.
The Pyridazinone Scaffold: A Privileged Pharmacophore
The pyridazinone nucleus, a six-membered ring with two adjacent nitrogen atoms and a ketone group, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have been extensively investigated, revealing a broad spectrum of pharmacological properties.[2][3] The ability of the pyridazinone core to interact with multiple biological targets, including enzymes and receptors, makes it a "privileged scaffold" in drug discovery.[4] this compound serves as a representative example and a versatile building block for creating libraries of bioactive compounds.[1] The diverse biological activities reported for pyridazinone derivatives range from anti-inflammatory and analgesic to cardiovascular, anticancer, and antimicrobial effects.[2][3][5]
Primary Mechanism of Action: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
The most extensively documented mechanism of action for pyridazinone derivatives is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7]
The Role of COX-1 and COX-2 in Inflammation
Cyclooxygenase enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[8]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[8]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can cause gastrointestinal side effects.[8] Consequently, there has been significant interest in developing selective COX-2 inhibitors, which can provide anti-inflammatory benefits with a reduced risk of gastric complications.[8]
Pyridazinone Derivatives as Selective COX-2 Inhibitors
A substantial body of research has demonstrated that many pyridazinone derivatives are potent and selective inhibitors of COX-2.[9][10][11][12] This selectivity is a key feature that positions them as promising candidates for safer anti-inflammatory drugs.[9] For instance, some novel pyridazinone derivatives have shown COX-2 inhibitory activity in the nanomolar range and high selectivity indices, comparable or even superior to the well-known COX-2 inhibitor, celecoxib. In vivo studies in animal models have confirmed the anti-inflammatory efficacy of these compounds, demonstrating a reduction in paw edema and a favorable gastric safety profile.[9]
The anti-inflammatory effects of these compounds are not limited to COX-2 inhibition. Some derivatives have also been shown to reduce the production of other pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and reactive oxygen species (ROS) in cellular models of inflammation.[8][9]
Quantitative Data on COX Inhibition by Pyridazinone Derivatives
The following table summarizes the in vitro COX inhibitory activity of several representative pyridazinone derivatives from the literature.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |
| Indomethacin | 0.42 | 0.84 | 0.50 | [9] |
| Celecoxib | 12.93 | 0.35 | 37.03 | [9] |
| Compound 3g | >500 | 0.04384 | 11.51 | |
| Compound 5a | 12.88 | 0.77 | 16.70 | [9] |
| Compound 5f | 25.29 | 1.89 | 13.38 | [9] |
| Compound 6b | >100 | 0.18 | 6.33 | [10] |
| Compound 6a | - | 0.11 | - | [12] |
| Compound 16a | - | 0.24 | - | [12] |
Note: Lower IC50 values indicate greater potency. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
The following is a generalized protocol for determining the COX-1 and COX-2 inhibitory activity of a test compound, such as this compound.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit
-
96-well microplates
-
Incubator
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the reaction buffer containing heme to the desired concentration.
-
Compound Dilution: Prepare a series of dilutions of the test compound and reference inhibitors in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme solution (either COX-1 or COX-2), and the diluted test compound or reference inhibitor. Include wells for a vehicle control (no inhibitor) and a background control (no enzyme).
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells (except the background control) to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
Quantification of PGE2: Determine the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway Visualization
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
Other Potential Mechanisms of Action
While COX inhibition is the most prominent mechanism, the versatile pyridazinone scaffold has been associated with other biological activities, suggesting that this compound could have additional or alternative mechanisms of action.
Cardiovascular Effects
Certain pyridazinone derivatives have been investigated for their cardiovascular effects.[4] These compounds may act as:
-
Phosphodiesterase (PDE) Inhibitors: Some pyridazinones inhibit PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDEs, these compounds can increase intracellular levels of cAMP or cGMP, leading to smooth muscle relaxation, vasodilation, and positive inotropic effects on the heart.[4]
-
Vasodilators: Some derivatives have been shown to cause a reduction in mean arterial blood pressure, indicating a vasodilatory effect.[4]
Anticancer Activity
The pyridazinone scaffold is also found in compounds with anticancer properties.[13] The proposed mechanisms include:
-
Kinase Inhibition: Some derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[13]
-
Induction of Apoptosis: Certain pyridazinone-based compounds have been shown to upregulate pro-apoptotic genes like p53 and Bax, and downregulate the anti-apoptotic gene Bcl-2, leading to programmed cell death in cancer cells.[13]
Other Biological Activities
Derivatives of pyridazinone have also been reported to possess a wide array of other activities, including:
-
Antimicrobial and Antifungal Activity [13]
-
Anticonvulsant Activity [5]
-
Herbicidal Activity by inhibiting photosynthesis.[14]
-
Monoamine Oxidase (MAO) Inhibition [15]
Experimental Workflow for Screening
Caption: General workflow for screening pyridazinone derivatives.
In Silico and Molecular Modeling Insights
Molecular docking studies have been employed to understand the binding interactions of pyridazinone derivatives with their target enzymes.[10] In the case of COX-2, these studies suggest that the pyridazinone scaffold can fit into the active site of the enzyme, with specific substituents forming key interactions with amino acid residues, such as His90, which contributes to their inhibitory potency and selectivity.[10] Such computational approaches are invaluable for rational drug design and for predicting the potential targets of novel compounds like this compound.
Conclusion and Future Directions
Based on the extensive research on the pyridazinone class of compounds, the primary hypothesized mechanism of action for this compound is the selective inhibition of the COX-2 enzyme, leading to anti-inflammatory effects. However, the versatility of the pyridazinone scaffold suggests that this compound could also exhibit other biological activities, such as cardiovascular or anticancer effects, through mechanisms like PDE or kinase inhibition.
To definitively elucidate the , further experimental validation is essential. This should include:
-
In vitro enzyme inhibition assays against a panel of targets, including COX-1, COX-2, various PDEs, and protein kinases.
-
Cell-based assays to assess its effects on inflammatory signaling pathways, cell proliferation, and apoptosis in relevant cell lines.
-
In vivo studies in animal models of inflammation, pain, cancer, or cardiovascular disease to confirm its efficacy and safety profile.
The continued investigation of this and other pyridazinone derivatives holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. This compound | 1698-54-0 | Benchchem [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. sarpublication.com [sarpublication.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 6-hydroxy-2-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 6-hydroxy-2-phenylpyridazin-3(2H)-one. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Introduction
This compound is a heterocyclic compound belonging to the pyridazinone class. The pyridazinone scaffold is recognized as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and cardiovascular effects[1][2]. The structural elucidation of this specific derivative is crucial for understanding its chemical reactivity, potential biological targets, and for quality control in synthetic processes.
This guide is structured to provide not just the spectroscopic data itself, but also the underlying rationale for the interpretation of this data. While direct, publicly available experimental NMR spectra for this exact compound are limited, this guide presents a detailed, predicted analysis based on fundamental principles and comparative data from structurally similar compounds. The IR and Mass Spectrometry data are based on available experimental results from public databases[3].
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the assignment of spectroscopic signals. The structure of this compound with the systematic numbering used for NMR assignments is presented below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of public experimental spectra for this compound, the following sections provide a predicted analysis based on established chemical shift theory and data from analogous compounds.
Experimental Protocol for NMR Acquisition
A standardized protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the high-purity compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be locked on the deuterium signal of the solvent, and the magnetic field shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled single-pulse experiment. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction. The chemical shift axis is calibrated using the residual solvent peak.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show signals corresponding to the aromatic protons of the phenyl ring, the vinyl protons of the pyridazinone ring, and the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 6.9 - 7.1 | Doublet | ~10 Hz |
| H-5 | 7.2 - 7.4 | Doublet | ~10 Hz |
| H-2', H-6' | 7.5 - 7.7 | Multiplet | - |
| H-3', H-4', H-5' | 7.3 - 7.5 | Multiplet | - |
| 6-OH | 10.0 - 12.0 | Broad Singlet | - |
Interpretation and Rationale:
-
Pyridazinone Ring Protons (H-4, H-5): These two protons are on adjacent carbons and are expected to form an AX spin system, appearing as two doublets with a typical ortho-coupling constant of around 10 Hz. The exact chemical shifts are influenced by the electronic effects of the neighboring carbonyl and hydroxyl groups.
-
Phenyl Ring Protons (H-2' to H-6'): The protons on the phenyl ring will appear in the aromatic region. Due to the free rotation around the N-C1' bond, the chemical environments of H-2' and H-6' are equivalent, as are H-3' and H-5'. The H-4' proton is unique. These protons will likely appear as a complex multiplet in the range of 7.3 to 7.7 ppm.
-
Hydroxyl Proton (6-OH): The hydroxyl proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet in the downfield region (10.0 - 12.0 ppm) due to hydrogen bonding and chemical exchange.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 160 - 165 |
| C-4 | 125 - 130 |
| C-5 | 130 - 135 |
| C-6 | 155 - 160 |
| C-1' | 135 - 140 |
| C-2', C-6' | 120 - 125 |
| C-3', C-5' | 128 - 132 |
| C-4' | 125 - 130 |
Interpretation and Rationale:
-
Carbonyl Carbon (C-3): The carbon of the amide carbonyl group is significantly deshielded and is expected to appear far downfield, typically in the 160-165 ppm range.
-
Pyridazinone Ring Carbons (C-4, C-5, C-6): The C-6 carbon, being attached to an oxygen atom, will be downfield in the 155-160 ppm region. The C-4 and C-5 carbons, being part of a double bond, will appear in the vinylic region (125-135 ppm).
-
Phenyl Ring Carbons (C-1' to C-6'): The ipso-carbon (C-1'), attached to the nitrogen, will be in the 135-140 ppm range. The other phenyl carbons will have chemical shifts typical for a substituted benzene ring, generally between 120 and 132 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (in tautomeric form), C=O, C=C, and C-N bonds. The experimental data from PubChem was acquired using a KBr wafer technique[3].
| Characteristic Absorption (cm⁻¹) | Functional Group Vibration |
| 3400 - 3200 (broad) | O-H stretching (hydroxyl group) |
| ~3100 | Aromatic C-H stretching |
| ~3050 | Vinylic C-H stretching |
| 1650 - 1680 (strong) | C=O stretching (amide) |
| 1580 - 1620 | C=C stretching (ring and aromatic) |
| ~1490, ~1450 | Aromatic C=C stretching |
| 1200 - 1300 | C-N stretching |
Interpretation and Rationale:
-
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group in the pyridazinone ring.
-
C=C and C-H Stretches: Absorptions for aromatic and vinylic C=C bonds are expected in the 1450-1620 cm⁻¹ region. Aromatic and vinylic C-H stretching vibrations will be observed above 3000 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data available on PubChem for this compound shows a molecular ion peak and several fragment ions[3].
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 188 | [M]⁺ (Molecular Ion) |
| 111 | [M - C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | [C₄H₃]⁺ |
Interpretation and Proposed Fragmentation Pathway:
The mass spectrum is expected to show a molecular ion peak at m/z 188, which corresponds to the molecular weight of the compound (C₁₀H₈N₂O₂). The fragmentation pattern can provide valuable structural information.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
The fragmentation is likely initiated by the cleavage of the N-phenyl bond, leading to the formation of the stable phenyl cation at m/z 77 and the pyridazinone fragment at m/z 111. The phenyl cation can further fragment to smaller ions, such as the one observed at m/z 51.
Conclusion
This technical guide provides a detailed spectroscopic analysis of this compound. By combining predicted NMR data with available experimental IR and MS data, a comprehensive structural characterization is achieved. This information is invaluable for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in compound identification, purity assessment, and the understanding of structure-activity relationships. The provided experimental protocols also serve as a practical guide for acquiring high-quality spectroscopic data for this and related compounds.
References
The Solubility Profile of 6-hydroxy-2-phenylpyridazin-3(2H)-one: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 6-hydroxy-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1] Understanding the solubility of this pyridazinone derivative in various organic solvents is paramount for its synthesis, purification, formulation, and ultimately, its bioavailability and efficacy. This document synthesizes available data, discusses the physicochemical principles governing its solubility, and presents a detailed experimental protocol for solubility determination. This guide is intended for researchers, scientists, and drug development professionals working with this and structurally related compounds.
Introduction: The Significance of Pyridazinones and the Imperative of Solubility
The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, forming the scaffold for a wide array of compounds with diverse biological activities, including cardiovascular, anti-inflammatory, analgesic, and antimicrobial properties.[2][3] this compound, also known as phenyl maleic hydrazide, is a key intermediate and a subject of study within this class.[4]
The therapeutic potential of any active pharmaceutical ingredient (API) is critically dependent on its physicochemical properties, with solubility being a primary determinant of its druggability. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. A thorough understanding of the solubility of this compound in various organic solvents is therefore not merely an academic exercise but a crucial step in its development pathway. This knowledge informs key processes such as:
-
Synthesis and Purification: Selection of appropriate solvents for reaction media and recrystallization.
-
Formulation Development: Designing dosage forms that ensure adequate dissolution and bioavailability.
-
Preclinical and Clinical Studies: Preparing solutions for in vitro and in vivo testing.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by its molecular structure and the nature of the solvent. The structure of this compound (Figure 1) presents several key features that influence its solubility:
-
Aromatic Phenyl Group: This non-polar moiety contributes to its solubility in non-polar organic solvents.
-
Pyridazinone Ring: This heterocyclic core contains polar nitrogen and oxygen atoms capable of hydrogen bonding.
-
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents.
-
Keto Group (C=O): This group is a hydrogen bond acceptor, contributing to polarity.
The presence of both polar and non-polar regions suggests that this compound will exhibit a nuanced solubility profile, with varying degrees of solubility across a spectrum of organic solvents. The principle of "like dissolves like" provides a foundational guide; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes.[5][6]
Figure 1: Key structural features of this compound influencing solvent interactions.
Quantitative Solubility Data
Direct experimental data on the solubility of this compound in a wide range of organic solvents is limited in publicly available literature. However, some data points have been reported.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 14.1 µg/mL | Not Specified (pH 7.4) | [4][7] |
Given the scarcity of data, it is instructive to examine the solubility of a closely related analog, 6-phenylpyridazin-3(2H)-one (PPD) , which lacks the hydroxyl group. This comparison can provide valuable insights into the potential solubility behavior of the target compound.
Table 1: Experimental Mole Fraction Solubility (xe) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures. [8][9][10]
| Solvent | T = 298.2 K (25.05 °C) | T = 303.2 K (30.05 °C) | T = 308.2 K (35.05 °C) | T = 313.2 K (40.05 °C) | T = 318.2 K (45.05 °C) |
| Dimethyl Sulfoxide (DMSO) | 4.00 x 10-1 | 4.16 x 10-1 | 4.32 x 10-1 | 4.49 x 10-1 | 4.73 x 10-1 |
| Polyethylene Glycol-400 (PEG-400) | - | - | - | - | 4.12 x 10-1 |
| Transcutol® | - | - | - | - | 3.46 x 10-1 |
| Ethyl Acetate (EA) | - | - | - | - | 8.10 x 10-2 |
| 2-Butanol | - | - | - | - | 2.18 x 10-2 |
| 1-Butanol | - | - | - | - | 2.11 x 10-2 |
| Propylene Glycol (PG) | - | - | - | - | 1.50 x 10-2 |
| Isopropyl Alcohol (IPA) | - | - | - | - | 1.44 x 10-2 |
| Ethylene Glycol (EG) | - | - | - | - | 1.27 x 10-2 |
| Ethanol | - | - | - | - | 8.22 x 10-3 |
| Methanol | 5.82 x 10-6 | 7.15 x 10-6 | 8.79 x 10-6 | 1.07 x 10-5 | 5.18 x 10-3 |
| Water | 5.82 x 10-6 | 7.15 x 10-6 | 8.79 x 10-6 | 1.07 x 10-5 | 1.26 x 10-5 |
Analysis of the Analog Data:
-
High Solubility in Polar Aprotic Solvents: PPD exhibits excellent solubility in DMSO, a highly polar aprotic solvent. This suggests strong dipole-dipole interactions between the pyridazinone ring and the solvent.
-
Moderate to Good Solubility in Alcohols and Glycols: The solubility in various alcohols and glycols indicates the importance of hydrogen bonding.
-
Low Aqueous Solubility: PPD has very poor water solubility, which is a common challenge for many pyridazinone derivatives.[3][8]
-
Temperature Dependence: The solubility of PPD increases with temperature in all tested solvents, indicating an endothermic dissolution process.[8][10]
Extrapolation to this compound:
The presence of the additional hydroxyl group in the target molecule is expected to significantly increase its polarity and hydrogen bonding capacity. Therefore, it is reasonable to predict that this compound will exhibit:
-
Enhanced solubility in polar protic solvents (e.g., water, methanol, ethanol) compared to PPD.
-
Maintained or enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the overall increase in polarity.
-
Potentially lower solubility in non-polar solvents compared to PPD, as the polar hydroxyl group would disfavor interactions with non-polar environments.
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Figure 2: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials containing a known volume of the selected organic solvents. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal mechanical shaker or a constant temperature water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures at a constant speed for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand in the constant temperature bath for a period to allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining fine particles.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry. A calibration curve with known standards should be prepared for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a mole fraction.
-
Conclusion and Future Directions
While direct, comprehensive solubility data for this compound in a broad range of organic solvents remains to be fully elucidated, this guide provides a strong foundational understanding based on its physicochemical properties and data from a close structural analog. The predicted enhanced solubility in polar solvents due to the hydroxyl group offers promising avenues for formulation.
It is strongly recommended that researchers undertake a systematic experimental determination of the solubility of this compound in a variety of pharmaceutically relevant solvents using the protocol outlined herein. This will generate the critical data needed to accelerate its development and unlock its full therapeutic or agrochemical potential.
References
- 1. This compound | 1698-54-0 | Benchchem [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. longdom.org [longdom.org]
- 4. echemi.com [echemi.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. This compound | C10H8N2O2 | CID 74333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Pyridazinone Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its inherent structural features, including the capacity for diverse substitutions at multiple positions, grant it the versatility to interact with a wide array of biological targets. This adaptability has led to the development of numerous pyridazinone derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial effects.[1][2] This technical guide provides an in-depth exploration of the key and emerging therapeutic targets of pyridazinone compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
Part 1: Anti-inflammatory Applications - Targeting Key Mediators of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and pyridazinone derivatives have shown significant promise in modulating the inflammatory cascade.[3][4] Their primary mechanisms of action in this domain involve the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterases (PDEs).
Cyclooxygenase-2 (COX-2) Inhibition: A Refined Approach to Anti-inflammatory Therapy
Selective inhibition of COX-2 is a well-established strategy for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6] Pyridazinone-based compounds have been designed as potent and selective COX-2 inhibitors.
The core principle behind this selectivity lies in the subtle structural differences between the active sites of COX-1 and COX-2. The larger and more accommodating active site of COX-2 allows for the binding of bulkier molecules like appropriately substituted pyridazinones, which cannot fit into the narrower channel of the COX-1 enzyme.
Table 1: Quantitative Data for Pyridazinone-based COX-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| ABT-963 | - | - | 276 | [5] |
| Compound 2d | - | 0.01556 | 24 | [7] |
| Compound 2f | - | 0.01977 | 38 | [7] |
| Compound 3c | - | 0.01634 | 35 | [7] |
| Compound 3d | - | 0.01821 | 24 | [7] |
This protocol is a self-validating system to determine the COX-2 selectivity of a test compound.
-
Preparation of Heparinized Human Whole Blood: Collect fresh human blood in tubes containing heparin to prevent coagulation.
-
Incubation with Test Compound: Aliquot the whole blood into tubes and pre-incubate with various concentrations of the pyridazinone test compound or vehicle control for 1 hour at 37°C.
-
COX-1 Stimulation: To induce COX-1 activity, add a calcium ionophore (e.g., A23187) to a set of tubes and incubate for 30 minutes at 37°C. This stimulates the production of thromboxane B2 (TXB2), a primary product of COX-1.
-
COX-2 Stimulation: To induce COX-2 activity, add lipopolysaccharide (LPS) to another set of tubes and incubate for 24 hours at 37°C to induce COX-2 expression, followed by the addition of a stimulus like phorbol myristate acetate (PMA) to stimulate prostaglandin E2 (PGE2) production, a key product of COX-2.
-
Termination of Reaction and Sample Preparation: Stop the reaction by adding a non-selective COX inhibitor (e.g., indomethacin) and centrifuge to separate the plasma.
-
Quantification of Prostanoids: Measure the concentrations of TXB2 (for COX-1 activity) and PGE2 (for COX-2 activity) in the plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the IC50 values for the inhibition of both COX-1 and COX-2. The selectivity index is determined by the ratio of the COX-1 IC50 to the COX-2 IC50. A higher selectivity index indicates greater selectivity for COX-2.
Phosphodiesterase (PDE) Inhibition: Modulating Intracellular Signaling
Phosphodiesterases are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] By inhibiting the degradation of these cyclic nucleotides, PDE inhibitors can elicit a range of therapeutic effects, including anti-inflammatory, vasodilator, and cardiotonic responses.[9] Pyridazinone derivatives have been identified as potent inhibitors of several PDE isoforms, particularly PDE3, PDE4, and PDE5.[8]
PDE4 is predominantly expressed in inflammatory cells, and its inhibition leads to an increase in intracellular cAMP, which in turn suppresses the release of pro-inflammatory mediators.[10] This makes PDE4 an attractive target for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[11]
Inhibition of PDE3, found in cardiac and smooth muscle, leads to increased cAMP levels, resulting in positive inotropic and vasodilatory effects.[12] This is beneficial in the treatment of heart failure.[13] PDE5 inhibitors, on the other hand, increase cGMP levels, leading to smooth muscle relaxation and vasodilation, a mechanism famously exploited for the treatment of erectile dysfunction and pulmonary hypertension.[9]
Diagram 1: Simplified Signaling Pathway of PDE Inhibition
Caption: Simplified signaling pathway of PDE inhibition by pyridazinone compounds.
Part 2: Anticancer Applications - A Multi-pronged Attack on Tumorigenesis
The structural versatility of the pyridazinone scaffold has enabled its exploration in oncology, leading to the discovery of compounds that target various hallmarks of cancer.[9][14] These targets include protein kinases, enzymes involved in DNA repair, and components of the cytoskeleton.
Kinase Inhibition: Disrupting Cancer Cell Signaling
Protein kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a common driver of cancer.[15] Pyridazinone derivatives have been developed as inhibitors of several key kinases.
-
FER Tyrosine Kinase: FER kinase has been implicated in the proliferation and invasiveness of several cancer cell lines.[16][17] Pyridazinone-based inhibitors of FER have shown promising antitumor activity.[16]
-
c-Met Tyrosine Kinase: Overactivation of c-Met is associated with tumorigenesis and metastasis.[15] Novel pyridazinone derivatives have been identified as potent and selective c-Met inhibitors.[15]
-
C-terminal Src Kinase (CSK): As a negative regulator of T cell activation, CSK is an attractive immuno-oncology target.[18] Pyridazinone compounds have been optimized to potently inhibit CSK, thereby enhancing T cell proliferation.[18]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[19] Pyridazinone analogs have been developed as potent and metabolically stable BTK inhibitors.[19]
Diagram 2: Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of pyridazinone-based kinase inhibitors.
Other Anticancer Targets
Beyond kinase inhibition, pyridazinone derivatives have shown activity against other important cancer targets:
-
Poly (ADP-ribose) polymerase (PARP): PARP inhibitors are effective in treating cancers with deficiencies in DNA repair mechanisms. Several pyridazinone-containing drugs, such as Olaparib and Talazoparib, are approved PARP inhibitors.[9]
-
Dihydrofolate Reductase (DHFR): DHFR is a target for classical antifolate chemotherapeutics. Pyridazinone derivatives have also been investigated as DHFR inhibitors.[14]
-
Tubulin Polymerization: Disruption of microtubule dynamics is a validated anticancer strategy. Some pyridazinone compounds have been shown to inhibit tubulin polymerization.[9]
-
Urokinase: This enzyme is involved in tumor invasion and metastasis, and pyridazinone scaffolds have been explored for their urokinase inhibitory activity.[20]
Part 3: Cardiovascular and Other Therapeutic Applications
The therapeutic potential of pyridazinone compounds extends to the cardiovascular system and beyond.
Cardiovascular Effects
As previously mentioned, pyridazinone-based PDE3 and PDE5 inhibitors have significant cardiovascular applications.[9][13] Their vasodilatory and inotropic properties make them valuable for treating conditions like heart failure and hypertension.[21][22] Additionally, some pyridazinone derivatives have shown affinity for α1- and α2-adrenoceptors, suggesting their potential as antihypertensive agents.[23]
Emerging and Niche Applications
The versatility of the pyridazinone scaffold continues to be explored for new therapeutic indications:
-
Antimicrobial Activity: Some pyridazinone derivatives have demonstrated antibacterial and antifungal properties.[24]
-
Neuroprotective Effects: There is emerging evidence for the potential of pyridazinone compounds in neuroinflammatory and neurodegenerative diseases.[1]
-
Herbicidal Activity: Certain substituted pyridazinones have been developed as herbicides, indicating their broad biological activity.[25]
Conclusion and Future Directions
The pyridazinone scaffold has firmly established itself as a cornerstone in medicinal chemistry, yielding a diverse array of compounds with significant therapeutic potential. The continued exploration of this privileged structure, coupled with advances in rational drug design and a deeper understanding of disease biology, promises the development of novel and more effective pyridazinone-based therapeutics. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of existing lead compounds, as well as exploring novel therapeutic targets to address unmet medical needs. The journey of the pyridazinone nucleus from a simple heterocyclic compound to a key pharmacophore in numerous clinical candidates and approved drugs is a testament to its remarkable versatility and enduring relevance in the quest for new medicines.
References
- 1. miragenews.com [miragenews.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamscience.com [benthamscience.com]
- 21. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sarpublication.com [sarpublication.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 6-hydroxy-2-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the one-pot synthesis of 6-hydroxy-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone scaffold is a privileged structure found in numerous biologically active molecules with applications as anti-inflammatory, analgesic, and cardiovascular agents.[1][2] This protocol details a robust and efficient one-pot procedure starting from readily available precursors, maleic anhydride and phenylhydrazine. We delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss safety considerations, and characterization techniques.
Introduction: The Significance of the Pyridazinone Core
The pyridazin-3(2H)-one moiety is a versatile pharmacophore that has garnered considerable attention in drug discovery.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, and cardiovascular-protective effects.[2][4] The ability to synthesize substituted pyridazinones efficiently is therefore of paramount importance for the development of novel therapeutic agents. The target molecule, this compound, incorporates both a phenyl group and a hydroxyl group, offering potential for further functionalization and modulation of its biological activity. The one-pot synthesis approach described herein offers advantages in terms of operational simplicity, reduced reaction time, and lower consumption of solvents and reagents, aligning with the principles of green chemistry.[5]
Reaction Scheme and Mechanism
The one-pot synthesis of this compound proceeds via the reaction of maleic anhydride with phenylhydrazine. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or ethanol, and may be facilitated by heating.
The proposed reaction mechanism involves two key steps:
-
Nucleophilic Acyl Substitution: The more nucleophilic nitrogen atom of phenylhydrazine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of a maleanilic acid hydrazide intermediate.
-
Intramolecular Cyclization and Dehydration: The terminal nitrogen of the hydrazide then undergoes an intramolecular nucleophilic attack on the other carbonyl group, forming a cyclic intermediate. Subsequent dehydration leads to the formation of the stable pyridazinone ring. Tautomerization of the resulting product can lead to the desired this compound.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | ≥99% | Sigma-Aldrich |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | ≥97% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS grade | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 200 proof | VWR |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator (optional)
-
Melting point apparatus
-
Standard laboratory glassware
Procedure
Caption: Experimental workflow for the one-pot synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (0.05 mol, 4.9 g) in glacial acetic acid (30 mL).
-
Reagent Addition: To the stirred solution, add phenylhydrazine (0.05 mol, 5.4 g, ~4.9 mL) dropwise at room temperature. The addition should be slow to control any initial exothermic reaction.
-
Reflux: Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-cold water (150 mL) with stirring.
-
Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold deionized water (2 x 20 mL) followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Determine the melting point and characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phenylhydrazine: Toxic if swallowed, in contact with skin, or if inhaled.[6] It is a suspected carcinogen and may cause an allergic skin reaction.[6] Handle with extreme care and avoid exposure.
-
Maleic Anhydride: Causes severe skin burns and eye damage.[7] It is harmful if swallowed or inhaled and may cause an allergic skin reaction or respiratory irritation.[7]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.
In case of accidental exposure, refer to the material safety data sheets (MSDS) for each chemical.[6][7][8][9]
Characterization Data
The expected characterization data for this compound (C₁₀H₈N₂O₂) are as follows:
| Property | Value |
| Molecular Weight | 188.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 280-300 °C |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in alcohols, and insoluble in water. |
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~11.0-12.0 (s, 1H, -OH), ~7.2-7.8 (m, 5H, Ar-H), ~6.8-7.0 (d, 1H, pyridazinone ring H), ~6.2-6.4 (d, 1H, pyridazinone ring H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~160-165 (C=O), ~150-155 (C-OH), ~120-140 (aromatic and pyridazinone ring carbons).
-
IR (KBr, cm⁻¹): ~3400-3200 (O-H stretch), ~1650-1680 (C=O stretch, amide), ~1500-1600 (C=C and C=N stretching).
-
Mass Spectrometry (ESI-MS): m/z 189.06 [M+H]⁺.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reflux time, ensure adequate heating, or consider a different solvent like ethanol. |
| Loss of product during work-up | Ensure the precipitation is complete by using sufficiently cold water. Avoid excessive washing. | |
| Impure Product | Presence of starting materials | Ensure the correct stoichiometry of reactants. Improve washing procedure. |
| Formation of side products | Control the rate of addition of phenylhydrazine. Ensure the reaction temperature does not exceed the reflux temperature significantly. | |
| No Precipitation | Product is soluble in the work-up mixture | Try to concentrate the reaction mixture before pouring it into water. Alternatively, extract the product with a suitable organic solvent. |
Conclusion
The one-pot synthesis of this compound from maleic anhydride and phenylhydrazine is an efficient and straightforward method for obtaining this valuable heterocyclic compound. The protocol provided, along with the mechanistic insights and safety precautions, should serve as a valuable resource for researchers in organic synthesis and drug discovery. The versatility of the pyridazinone core suggests that this synthetic route can be adapted for the preparation of a diverse library of derivatives for further biological evaluation.
References
- 1. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
The Art of the Ring: A Senior Application Scientist's Guide to Phenylhydrazine Cyclocondensation
Introduction: The Enduring Legacy of Phenylhydrazine in Heterocyclic Chemistry
Since its discovery, phenylhydrazine has remained a cornerstone in the edifice of organic synthesis, particularly in the construction of nitrogen-containing heterocyclic rings. These structural motifs are the heart of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The cyclocondensation reactions of phenylhydrazine, where it reacts with a bifunctional carbonyl compound to form a new ring system, are among the most powerful and versatile transformations in the synthetic chemist's toolkit.
This guide provides an in-depth exploration of the experimental protocols for the most prominent cyclocondensation reactions of phenylhydrazine. We will delve into the Fischer indole synthesis, the Knorr pyrazole synthesis, and the formation of pyridazinones. More than a mere recitation of steps, this document aims to provide the "why" behind the "how"—explaining the mechanistic underpinnings and the rationale for specific reagents and conditions. This approach is designed to empower researchers, scientists, and drug development professionals to not only replicate these methods but also to innovate upon them.
PART 1: Foundational Principles and Mechanistic Insights
At its core, the cyclocondensation of phenylhydrazine relies on the nucleophilicity of its two nitrogen atoms reacting with electrophilic carbonyl carbons. The initial step is almost invariably the formation of a phenylhydrazone intermediate, which then undergoes an intramolecular reaction to form the heterocyclic ring. The specific pathway and the final product are dictated by the nature of the carbonyl-containing reaction partner.
The Fischer Indole Synthesis: Crafting the Privileged Indole Scaffold
The Fischer indole synthesis is a robust and widely used method for constructing the indole core from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[2] The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[3]
Mechanism: The reaction proceeds through a well-elucidated, multi-step mechanism:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of phenylhydrazine and a carbonyl compound to form the corresponding phenylhydrazone.[1]
-
Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine isomer.[1]
-
[4][4]-Sigmatropic Rearrangement: In the key bond-forming step, the protonated enamine undergoes a[4][4]-sigmatropic rearrangement, creating a new carbon-carbon bond and breaking the weak N-N bond.[2]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the amino group on the imine carbon to form a cyclic aminal.[1]
-
Elimination of Ammonia: Finally, under acidic catalysis, the cyclic intermediate eliminates a molecule of ammonia to yield the stable, aromatic indole ring.[2]
Caption: Mechanistic workflow of the Fischer Indole Synthesis.
The Knorr Pyrazole Synthesis: A Gateway to Five-Membered Heterocycles
The Knorr pyrazole synthesis is a facile and high-yielding method for preparing pyrazoles and their derivatives through the reaction of a hydrazine with a 1,3-dicarbonyl compound.[5] Pyrazoles are another class of heterocycles with significant applications in pharmaceuticals and agrochemicals.
Mechanism: The reaction typically proceeds as follows:
-
Initial Condensation: The reaction begins with the condensation of one of the nitrogen atoms of phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[6]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group.[6]
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic pyrazole ring.[6]
A key consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[7] The outcome is influenced by steric hindrance, the electronic properties of the substituents, and the reaction pH.[7][8]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Pyridazinone Synthesis: Constructing Six-Membered Rings
Pyridazinones, six-membered heterocycles containing two adjacent nitrogen atoms, are also accessible through the cyclocondensation of phenylhydrazine, typically with γ-ketoacids or 1,4-dicarbonyl compounds.[9][10] These structures are found in a number of herbicides and drugs.[9] The synthesis often involves the initial formation of a hydrazone followed by intramolecular cyclization and dehydration.[10]
PART 2: Detailed Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis. They include details on stoichiometry, reaction conditions, and workup procedures.
Fischer Indole Synthesis Protocols
Protocol 2.1.1: Synthesis of 2,3-Dimethylindole from Phenylhydrazine and Methyl Ethyl Ketone
This protocol describes an efficient synthesis of 2,3-dimethylindole using a boron trifluoride etherate catalyst.[11]
-
Materials:
-
Phenylhydrazine
-
Methyl ethyl ketone (2-butanone)
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
-
Procedure:
-
In a round-bottom flask, combine phenylhydrazine (1 equivalent) and methyl ethyl ketone (1 equivalent) in ethanol.
-
Add a catalytic amount of boron trifluoride etherate (e.g., 0.5 mL per mole of phenylhydrazine).[11]
-
Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-dimethylindole. A reported yield for this reaction is approximately 90%.[11]
-
Protocol 2.1.2: One-Pot Synthesis of Tetrahydrocarbazole from Phenylhydrazine and Cyclohexanone
This one-pot procedure is a classic example of the Fischer indole synthesis, forming a tricyclic indole derivative.
-
Materials:
-
Phenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phenylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.0-1.2 equivalents).[12]
-
Add glacial acetic acid to serve as both the solvent and the acid catalyst.[12]
-
Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude tetrahydrocarbazole, which can be further purified by recrystallization or column chromatography.
-
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Methyl ethyl ketone | BF₃·OEt₂ / Ethanol | Reflux | ~90 | [11] |
| Phenylhydrazine HCl | Cyclohexanone | Glacial Acetic Acid | 2-3 | 50 | [13] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Glacial Acetic Acid | 2.25 | High | [14] |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | 0.5-1 | 72-80 | [1] |
Knorr Pyrazole Synthesis Protocols
Protocol 2.2.1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Phenylhydrazine and Ethyl Acetoacetate
This is the foundational Knorr synthesis, first reported in 1883.[15]
-
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, carefully combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent). The addition can be exothermic.[6]
-
Heat the mixture under reflux for 1 hour.[6] A heavy syrup will form.[15]
-
Add a small portion of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[15]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
The crude 1-phenyl-3-methyl-5-pyrazolone can be purified by recrystallization from ethanol.
-
Protocol 2.2.2: Microwave-Assisted Synthesis of Substituted Pyrazoles
Microwave irradiation can significantly accelerate the Knorr pyrazole synthesis.[16]
-
Materials:
-
Substituted phenylhydrazine
-
1,3-Dicarbonyl compound
-
Vilsmeier-Haack reagent (POCl₃/DMF) or a suitable acid catalyst
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted phenylhydrazine (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent).
-
Add a catalytic amount of a suitable acid or reagent system (e.g., Vilsmeier-Haack reagent for certain transformations).
-
Irradiate the mixture in a microwave synthesizer at a set temperature (e.g., 100-120°C) for a short duration (e.g., 45-120 seconds).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and perform an appropriate aqueous workup (e.g., pouring into ice water and neutralizing).
-
Collect the precipitated product by filtration and purify by recrystallization.
-
| Phenylhydrazine Derivative | 1,3-Dicarbonyl Compound | Conditions | Time | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Reflux (neat) | 1 h | High | [6][15] |
| Hydrazine hydrate | Ethyl benzoylacetate | 1-Propanol, Acetic acid (cat.), 100°C | 1 h | High | [5] |
| Methylhydrazine | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP, rt | 1-4 h | High | [7] |
| Substituted hydrazones | - | Vilsmeier-Haack, MW | 45-120 s | High |
Pyridazinone Synthesis Protocol
Protocol 2.3.1: Synthesis of a Pyridazinone from Phenylhydrazine and Levulinic Acid
This reaction, first reported by Emil Fischer, is a classic method for pyridazine synthesis.[9]
-
Materials:
-
Phenylhydrazine
-
Levulinic acid (4-oxopentanoic acid)
-
Ethanol or acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve levulinic acid (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
PART 3: Safety, Handling, and Troubleshooting
3.1 Phenylhydrazine and its Salts: A Critical Safety Overview
Phenylhydrazine and its hydrochloride salt are highly toxic and must be handled with extreme caution.[4][17]
-
Toxicity: They are toxic if swallowed, inhaled, or absorbed through the skin.[4] Phenylhydrazine is a suspected carcinogen and may cause genetic defects.[18]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Handling: Avoid contact with skin, eyes, and clothing.[17] In case of contact, wash the affected area immediately with plenty of water.[19]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[20]
-
Disposal: Dispose of phenylhydrazine waste according to local regulations for hazardous materials. Do not release it into the environment.[4]
3.2 Common Experimental Challenges and Solutions
-
Low Yields in Fischer Indole Synthesis:
-
Cause: Inefficient hydrazone formation or decomposition of the intermediate. Electron-withdrawing groups on the phenylhydrazine can make the reaction more difficult.[21]
-
Solution: Ensure anhydrous conditions. The choice of acid catalyst is crucial; polyphosphoric acid (PPA) or stronger Lewis acids may be required for less reactive substrates.[22] One-pot procedures can sometimes improve yields by minimizing the handling of intermediates.[23]
-
-
Mixture of Regioisomers in Knorr Pyrazole Synthesis:
-
Cause: Reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.[7]
-
Solution: The choice of solvent can have a profound effect on regioselectivity. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly favor the formation of one regioisomer.[7] Careful control of pH is also critical.[7]
-
-
Reaction Stalls or is Sluggish:
-
Cause: Insufficient activation of the carbonyl group or low reactivity of the hydrazine.
-
Solution: Increase the reaction temperature or consider using microwave assistance to accelerate the reaction. A stronger acid catalyst may also be necessary.
-
Conclusion
The cyclocondensation of phenylhydrazine is a testament to the enduring power of classic organic reactions. The Fischer indole synthesis, Knorr pyrazole synthesis, and related transformations provide reliable and versatile pathways to a wealth of heterocyclic compounds that are of immense importance to science and industry. A thorough understanding of the underlying mechanisms, careful attention to experimental detail, and a steadfast commitment to safety are the keys to successfully harnessing the synthetic potential of this remarkable reagent. The protocols and insights provided in this guide are intended to serve as a solid foundation for both routine synthesis and the development of novel methodologies in the exciting field of heterocyclic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyridazine - Wikipedia [en.wikipedia.org]
- 10. iglobaljournal.com [iglobaljournal.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. riccachemical.com [riccachemical.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. chemicalbook.com [chemicalbook.com]
- 21. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. benchchem.com [benchchem.com]
Application Notes & Protocols: Comprehensive Analytical Characterization of 6-hydroxy-2-phenylpyridazin-3(2H)-one
Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 6-hydroxy-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm identity, purity, structure, and key physicochemical properties. We move beyond simple procedural lists to explain the scientific rationale behind the selection of each method and its parameters, ensuring a robust and self-validating analytical workflow.
Strategic Overview of Characterization
The analytical characterization of a potential drug candidate like this compound is not a linear process but an integrated strategy. The goal is to build a complete and unambiguous profile of the molecule. Our approach is hierarchical: we first establish purity and molecular identity using hyphenated chromatographic techniques, then perform definitive structural elucidation with spectroscopic methods, and finally, determine fundamental physicochemical properties through thermal analysis.
This strategy ensures that each piece of data corroborates the others, providing the high level of confidence required for regulatory submission and further development. The following diagram illustrates the logical flow of the characterization process.
Caption: Overall workflow for the analytical characterization of the target compound.
Chromatographic Methods for Purity and Identity
Chromatographic techniques are foundational for separating the target compound from impurities, starting materials, and by-products. They provide the primary quantitative measure of purity.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: HPLC is the gold standard for purity analysis in pharmaceutical development. For this compound, a reversed-phase (RP-HPLC) method is the logical choice. The molecule possesses both hydrophobic (phenyl ring) and polar (hydroxyl, carbonyl groups) moieties, making it well-suited for retention on a nonpolar C18 stationary phase with a polar mobile phase. A UV detector is ideal as the conjugated pyridazinone and phenyl rings are strong chromophores.
Protocol: Purity Determination by Reversed-Phase HPLC
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh ~1.0 mg of this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good resolution and efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and suppresses ionization of the hydroxyl group. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase with good UV transparency. |
| Gradient | 5% B to 95% B over 15 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overloading. |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds, though a full spectrum scan (DAD) from 200-400 nm is recommended to determine the optimal λmax.[1] |
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: While HPLC-UV provides a purity profile, it gives no structural information about the peaks. Coupling LC to a mass spectrometer allows for the confirmation of the molecular weight of the main peak and provides mass information for any impurities, which is critical for their identification. Electrospray ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, thermally labile molecules like pyridazinones.[2][3]
Protocol: Molecular Weight Confirmation
-
Instrumentation: An LC system coupled to a single quadrupole or more advanced (Q-TOF, Orbitrap) mass spectrometer with an ESI source.
-
LC Conditions: The same conditions as the HPLC-UV method can be used. This allows for direct correlation of retention times.
-
MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive (+) | The nitrogen atoms in the pyridazinone ring are basic and readily accept a proton to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Typical voltage to achieve stable spray. |
| Drying Gas Temp. | 300 °C | To efficiently desolvate the ions. |
| Drying Gas Flow | 10 L/min | To efficiently desolvate the ions. |
| Scan Range | m/z 50 - 500 | This range will cover the expected molecular ion and potential fragments or dimers. |
-
Data Analysis:
Caption: A typical LC-MS experimental workflow.
Spectroscopic Methods for Structural Elucidation
Once purity and molecular weight are confirmed, spectroscopic methods are employed to definitively establish the chemical structure and connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For pyridazinone derivatives, a high-field instrument (≥400 MHz) is recommended for better signal dispersion.[5][6] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve the compound and the fact that the acidic -OH proton will often exchange with residual water, appearing as a broad, identifiable signal.[2]
Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Optional but recommended: 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to confirm assignments.[5]
-
-
Expected Spectral Data:
Table: Expected ¹H NMR Signals (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | broad singlet | 1H | -OH | Acidic proton, often broad and downfield. |
| ~7.2 - 7.8 | multiplet | 5H | Phenyl-H | Typical region for aromatic protons of the phenyl ring. |
| ~6.8 - 7.1 | doublet | 1H | Pyridazinone-H | Olefinic proton on the pyridazinone ring. |
| ~6.5 - 6.7 | doublet | 1H | Pyridazinone-H | Olefinic proton coupled to the other ring proton. |
Table: Expected ¹³C NMR Signals (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C=O | Carbonyl carbon, typically deshielded. |
| ~120 - 150 | Aromatic/Olefinic C | Six signals for the phenyl and pyridazinone ring carbons. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and simple method to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" and validates the structural features identified by NMR. Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation.
Protocol: Functional Group Identification by FTIR-ATR
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 (broad) | Medium-Strong | O-H stretch (hydroxyl group) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| ~1650 | Strong | C=O stretch (amide/pyridazinone carbonyl)[2] |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretches |
| ~1595 | Medium | C=N stretch[2] |
Physicochemical Characterization
Understanding the solid-state properties of a compound is crucial for formulation and stability studies.
Thermal Analysis (DSC/TGA)
Expertise & Rationale: Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify other thermal events like polymorphic transitions. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, which is used to identify the decomposition temperature and quantify residual solvents or water. Performing these analyses simultaneously (STA) can increase throughput.[7]
Protocol: Melting Point and Thermal Stability
-
Instrumentation: DSC and TGA instruments, or a simultaneous TGA/DSC analyzer.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum (for DSC) or ceramic (for TGA) pan.
-
Analytical Conditions:
-
Purge Gas: Nitrogen at 20-50 mL/min. An inert atmosphere prevents oxidative degradation.
-
Temperature Program: Ramp from ambient temperature to ~300 °C at a rate of 10 °C/min. The final temperature should be well above the expected melting point but below extensive decomposition.
-
-
Data Analysis:
-
DSC: The melting point is determined from the onset or peak of the endothermic event. A sharp peak indicates high purity.[7][8]
-
TGA: The onset of mass loss indicates the beginning of thermal decomposition.[9] Any significant mass loss before the melting point could indicate the presence of residual solvent or water.
-
Summary and Conclusion
The application of this comprehensive suite of analytical techniques—HPLC for purity, LC-MS for identity, NMR and FTIR for structure, and DSC/TGA for physicochemical properties—provides a robust and cross-validated characterization of this compound. This multi-technique approach ensures the unambiguous identification and quality assessment of the compound, forming a solid foundation for its advancement in research and development pipelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - ProQuest [proquest.com]
- 3. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H8N2O2 | CID 74333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Validated Protocol for Assessing the In Vitro and Cellular Inhibitory Activity of Novel Compounds Against Cyclooxygenase-2 (COX-2)
An Application Note and Protocol from a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade and a validated target for therapeutic intervention in inflammation, pain, and oncology.[1][2] The development of selective COX-2 inhibitors remains a significant goal to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 isoform.[3][4] This guide provides a robust, multi-tiered framework for assessing the COX-2 inhibitory potential of novel compounds. We present detailed protocols for a primary biochemical screening assay and a secondary, more physiologically relevant cell-based assay. The causality behind experimental choices, the inclusion of self-validating controls, and methods for data interpretation are explained to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids that mediate a wide range of physiological and pathological processes.[2][4] There are two primary isoforms:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and support platelet function.[5][6]
-
COX-2: An inducible enzyme, typically expressed at low levels in most tissues. Its expression is dramatically upregulated by pro-inflammatory stimuli like cytokines, growth factors, and bacterial lipopolysaccharide (LPS), leading to the production of prostaglandins that mediate inflammation, pain, and fever.[2][7][8]
The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while adverse effects like gastric ulcers are linked to the concurrent inhibition of COX-1.[4] Therefore, the central goal in developing modern anti-inflammatory agents is to identify compounds that selectively inhibit COX-2 over COX-1. This protocol outlines a systematic approach to screen and validate such compounds.
The COX-2 Signaling Pathway
Upon cellular stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into PGH2. This unstable intermediate is rapidly converted by downstream synthases into various prostaglandins, most notably Prostaglandin E2 (PGE2), a key mediator of inflammation.[1][9] Novel inhibitors block the active site of COX-2, preventing this conversion.
Caption: The COX-2 enzymatic pathway from inflammatory stimulus to PGE2 production.
A Hierarchical Screening Strategy
A robust screening cascade is essential for efficiently identifying and validating true positive hits while eliminating false positives. We recommend a two-stage approach that moves from a simplified biochemical environment to a more complex cellular model.
| Assay Type | Principle | Pros | Cons | Primary Use |
| In Vitro Enzymatic Assay | Measures direct inhibition of purified recombinant COX-2 enzyme activity. | High-throughput, low cost, highly reproducible, mechanistic. | Lacks physiological context (no cell membranes, metabolism, etc.). | Primary screening, determining IC50, structure-activity relationship (SAR). |
| Cell-Based Assay | Measures inhibition of COX-2 activity within a whole-cell system by quantifying a downstream product (e.g., PGE2). | More physiologically relevant (accounts for cell permeability and metabolism), validates in vitro hits. | Lower throughput, more complex, higher variability and cost. | Secondary screening, confirming cellular activity of lead compounds. |
Protocol 1: In Vitro Fluorometric COX-2 Inhibitor Screening
This protocol is designed for high-throughput primary screening to determine the direct inhibitory effect of compounds on purified human recombinant COX-2. The assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe.[5][6]
Principle of the Method
The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme from its substrate, arachidonic acid.[6] A probe included in the reaction mix fluoresces upon interaction with PGG2. An inhibitor will reduce the rate of PGG2 formation, leading to a decrease in the fluorescent signal.
Materials & Reagents
-
COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK399, Assay Genie BN00777)[5][6]
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well white opaque flat-bottom plates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Experimental Workflow: In Vitro Screening
Caption: Workflow for the in vitro fluorometric COX-2 inhibitor screening assay.
Step-by-Step Protocol
Causality Note: All reagents containing the enzyme should be kept on ice to maintain its stability and activity. The substrate is added last to synchronize the start of the reaction across all wells.
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[6] Reconstitute the COX-2 enzyme and store it on ice. Prepare the Arachidonic Acid/NaOH solution immediately before use.[5]
-
Compound & Control Plating:
-
Prepare a 10X working solution of your test compounds in COX Assay Buffer. The final concentration of solvent (e.g., DMSO) should be kept low (<1%) to avoid affecting enzyme activity.
-
Add 10 µL of the diluted test inhibitor to wells designated as "Sample Screen [S]".
-
Add 10 µL of Assay Buffer (containing the same final concentration of solvent as the sample wells) to wells for the "Enzyme Control [EC]". This represents 100% enzyme activity.
-
Add 10 µL of the 10X Celecoxib solution to wells for the "Inhibitor Control [IC]". This validates that the assay can detect inhibition.
-
-
Reaction Preparation:
-
Prepare a master "Reaction Mix" containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and reconstituted COX-2 enzyme for the number of wells required.[6]
-
Add 80 µL of the Reaction Mix to each well ([S], [EC], and [IC]).
-
-
Initiation and Measurement:
-
Preset the plate reader to kinetic mode at 25°C with Ex/Em = 535/587 nm.
-
Using a multichannel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells to start the reaction.
-
Immediately begin measuring the fluorescence kinetically for 5-10 minutes.
-
Data Analysis
-
Calculate Reaction Rate: For each well, determine the slope of the reaction in the linear portion of the kinetic curve (ΔRFU / ΔTime).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Determine IC50: Plot the % Inhibition against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of COX-2 activity.
Protocol 2: Cell-Based Assay for COX-2 Activity via PGE2 Quantification
This secondary assay validates the findings from the primary screen in a more physiologically relevant context. It measures the ability of a compound to inhibit COX-2 activity in intact cells, which requires the compound to be cell-permeable and stable in the cellular environment. The protocol uses murine macrophage cells (e.g., RAW 264.7), which are stimulated with LPS to induce high levels of COX-2 expression.[10] The endpoint is the quantification of PGE2 released into the cell culture supernatant using a competitive ELISA.[10][11][12]
Materials & Reagents
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and a positive control (e.g., Celecoxib)
-
Prostaglandin E2 (PGE2) ELISA Kit (e.g., R&D Systems, Arbor Assays)[11][12]
-
96-well tissue culture plates
-
Standard laboratory equipment for cell culture and ELISA
Experimental Workflow: Cell-Based Assay
Caption: Workflow for the cell-based PGE2 quantification assay.
Step-by-Step Protocol
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density that will result in 70-80% confluency the next day. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment:
-
The next day, remove the old medium.
-
Add fresh medium containing serial dilutions of your test compounds. Also include wells for:
-
Vehicle Control: Medium with solvent only.
-
Negative Control: Vehicle, no LPS stimulation.
-
Positive Control: Vehicle + LPS stimulation (represents 100% activity).
-
Reference Inhibitor: Known COX-2 inhibitor (e.g., Celecoxib) + LPS.
-
-
Pre-incubate the cells with the compounds for 1 hour. Causality Note: Pre-incubation allows the compounds to enter the cells before COX-2 is induced.
-
-
COX-2 Induction: Add LPS to all wells except the "Negative Control" to a final concentration of 1 µg/mL to induce COX-2 expression.[7][13]
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2. During this time, COX-2 is expressed, and it converts arachidonic acid to PGE2, which is secreted into the medium.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well for PGE2 analysis. Centrifuge briefly to pellet any detached cells and use the clear supernatant.
-
PGE2 Quantification:
-
Perform the competitive ELISA according to the manufacturer's protocol.[14]
-
Briefly, the PGE2 in the supernatant competes with a fixed amount of labeled PGE2 for binding to a limited number of antibody sites. The signal is inversely proportional to the amount of PGE2 in the sample.
-
Generate a standard curve using the provided PGE2 standards.
-
Data Analysis
-
Calculate PGE2 Concentration: Use the standard curve to determine the concentration of PGE2 (in pg/mL) in each sample.
-
Calculate Percent Inhibition: % Inhibition = [(PGE2_pos_ctrl - PGE2_sample) / (PGE2_pos_ctrl - PGE2_neg_ctrl)] * 100
-
Determine Cellular IC50: Plot the % Inhibition of PGE2 production against the log concentration of the test compound to determine the IC50 value in a cellular context.
Optional Protocol: Western Blot for COX-2 Expression
It is crucial to verify that the test compound is inhibiting COX-2 activity and not merely suppressing its expression. A Western blot can confirm that COX-2 protein levels remain consistent in the presence of the inhibitor. Conflicting reports on COX-2 expression can arise from improper interpretation of Western blot signals, making appropriate controls essential.[15]
Abbreviated Protocol
-
Prepare Cell Lysates: Culture, treat, and induce cells as described in Protocol 2. After incubation, wash the cells with cold PBS and lyse them using RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[7]
-
Incubate with a primary antibody specific for COX-2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Incubate with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The expected band for COX-2 should be around 72 kDa. The results should show a strong COX-2 band in all LPS-stimulated lanes, regardless of treatment with the inhibitory compound.
Determining COX-1/COX-2 Selectivity
To assess the selectivity of a lead compound, its inhibitory activity against the COX-1 isoform must also be determined. This is achieved by running a parallel in vitro enzymatic assay (as in Protocol 1) using purified COX-1 enzyme.
-
Selectivity Index (SI): The ratio of the IC50 values is calculated to quantify selectivity.[17] SI = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2. For example, a compound with an SI of 100 is 100-fold more selective for COX-2 than for COX-1.
Sample Data Interpretation
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Comment |
| Compound A | 0.5 | 0.4 | 0.8 | Non-selective |
| Compound B | 0.2 | 50 | 250 | Highly COX-2 Selective |
| Celecoxib (Ref.) | 0.49 | 13.02 | 26.57 | COX-2 Selective[17] |
Conclusion and Next Steps
This guide provides a validated, hierarchical approach for identifying and characterizing novel COX-2 inhibitors. Compounds that demonstrate potent activity in the in vitro enzymatic assay (Protocol 1) and maintain that activity in the more complex cell-based assay (Protocol 2) are considered strong leads. Confirmation that the mechanism is indeed inhibition of activity, not expression (Section 5.0), and a high selectivity index (Section 6.0) are critical for advancing a compound. Promising candidates can then be progressed to more complex evaluations, such as in vivo animal models of inflammation (e.g., carrageenan-induced rat paw edema) to assess efficacy and safety profiles.[18][19]
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. arborassays.com [arborassays.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo | BioWorld [bioworld.com]
- 19. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 6-Hydroxy-2-phenylpyridazin-3(2H)-one as a Pivotal Intermediate in Medicinal Chemistry
Introduction: The Enduring Relevance of the Pyridazinone Core
In the landscape of medicinal chemistry and drug discovery, the pyridazinone scaffold stands out as a "wonder nucleus" due to the remarkable diversity of biological activities exhibited by its derivatives.[1][2][3] These six-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, are integral to a multitude of pharmacologically active agents.[3][4] The inherent versatility of the pyridazinone ring allows for extensive chemical modifications, enabling the fine-tuning of biological activity to develop potent and selective therapeutic agents.[5] Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, anticancer, and cardiovascular effects.[2][3][5][6]
This guide focuses on a particularly valuable building block within this chemical class: 6-hydroxy-2-phenylpyridazin-3(2H)-one (CAS 1698-54-0). Its chemical structure, featuring a reactive hydroxyl group, provides a strategic handle for introducing a wide array of substituents and functional groups.[5] This allows researchers to systematically explore the structure-activity relationships (SAR) of novel pyridazinone-based compounds. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals on leveraging this key intermediate for the synthesis of innovative bioactive molecules.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of an intermediate is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₂ | [7] |
| Molecular Weight | 188.18 g/mol | [7][8] |
| Appearance | Pale yellow solid | [8] |
| Melting Point | 272-274 °C | [8] |
| Boiling Point | 358.9 °C at 760 mmHg | [8] |
| Water Solubility | 14.1 µg/mL | [7][8] |
| XLogP3 | 0.8 | [7] |
Synthesis of the Core Intermediate: this compound
The primary and most common method for the synthesis of this compound involves the condensation of phenylhydrazine with maleic anhydride.[8] This reaction provides a straightforward and efficient route to the desired pyridazinone ring system.
Protocol 1: Synthesis via Phenylhydrazine and Maleic Anhydride
This protocol outlines the laboratory-scale synthesis of this compound.
Causality of Experimental Choices: The use of phenylhydrazine hydrochloride in an aqueous medium, heated to near reflux, ensures the dissolution of the starting material and provides the necessary activation energy for the condensation reaction with maleic anhydride. The subsequent treatment with a hot sodium carbonate solution is a purification step to remove impurities by forming the sodium salt of the product, which is then re-precipitated.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine hydrochloride in water.
-
Heating: Stir and heat the solution to 95°C.[8]
-
Addition of Reagent: Add maleic anhydride to the heated solution in one portion.[8]
-
Reflux: Maintain the reaction mixture at reflux for 2 hours.
-
Precipitation: Cool the reaction mixture to allow the precipitation of a pale yellow solid.[8]
-
Initial Filtration: Filter the solid and wash it with water.
-
Purification: Dissolve the filtered solid in a hot 10% sodium carbonate solution and filter to remove any insoluble impurities.
-
Final Precipitation and Filtration: The filtrate containing the sodium salt of the product is then treated to re-precipitate the this compound. The solid is collected by filtration and washed with water until the washings are free of chloride ions.
-
Drying: Dry the purified product.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point is in the range of 272-274 °C.[8]
Application as a Chemical Intermediate: Gateway to Diverse Bioactive Molecules
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide array of pyridazinone derivatives with significant pharmacological potential. The hydroxyl group at the 6-position is a key functional handle for further chemical modifications.
Application 1: Synthesis of Anti-inflammatory and Analgesic Agents
Pyridazinone derivatives are well-documented for their anti-inflammatory and analgesic properties, with some compounds exhibiting potent cyclooxygenase (COX) inhibitory activity.[2][6][9][10] The general strategy involves the alkylation or acylation of the pyridazinone core to introduce various side chains that can modulate the biological activity.
Reaction Scheme:
Caption: General derivatization of the intermediate.
Protocol 2: General Procedure for O-Alkylation of this compound
This protocol provides a general framework for the O-alkylation of the title compound to introduce various alkyl or substituted alkyl groups, a common step in the synthesis of potential anti-inflammatory agents.
Causality of Experimental Choices: The use of a suitable base (e.g., K₂CO₃, NaH) is crucial to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The choice of solvent (e.g., DMF, acetone) depends on the solubility of the reactants and the reaction temperature. The alkylating agent (R-X) introduces the desired side chain.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound in a suitable anhydrous solvent (e.g., DMF), add a base (e.g., potassium carbonate) under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the mixture at room temperature for a specified period (e.g., 30 minutes) to ensure the formation of the corresponding salt.
-
Addition of Alkylating Agent: Add the desired alkyl halide (R-X) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Self-Validation: The structure of the synthesized O-alkylated derivative should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to verify the successful incorporation of the alkyl group.
Application 2: Precursor for Cardiovascular Agents
Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, including vasorelaxant and cardiotonic activities.[3][11][12][13] The synthesis of these agents often involves modifications at various positions of the pyridazinone ring, for which this compound can be a valuable starting material. For instance, the hydroxyl group can be converted to a leaving group (e.g., a chloro group) to enable subsequent nucleophilic substitution reactions.
Protocol 3: Conversion to 6-chloro-2-phenylpyridazin-3(2H)-one
This protocol describes the conversion of the hydroxyl group to a chloro group, a key transformation to activate the 6-position for further functionalization.
Causality of Experimental Choices: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The reaction is typically performed at reflux to ensure completion.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound to an excess of phosphorus oxychloride.
-
Reflux: Heat the mixture under reflux for a specified duration (typically 2-4 hours).
-
Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously pour the residue onto crushed ice.
-
Purification: The resulting solid is collected by filtration, washed with water, and can be purified by recrystallization.
Self-Validation: The successful conversion to the chloro derivative should be confirmed by the disappearance of the hydroxyl proton signal and the appropriate shifts in the aromatic proton signals in the ¹H NMR spectrum, as well as by mass spectrometry.
Application 3: Synthesis of α-Adrenoceptor Antagonists
Derivatives of pyridazinone have shown high affinity for α₁- and α₂-adrenoceptors, making them interesting candidates for the development of new antihypertensive agents.[14] The synthesis of these compounds often involves the introduction of a piperazine moiety, which can be achieved through a multi-step synthesis starting from a suitably functionalized pyridazinone intermediate.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its hydroxyl group provide a robust platform for the development of diverse libraries of pyridazinone derivatives. The extensive body of research on the pharmacological activities of these derivatives underscores the continued importance of this scaffold in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their quest for novel therapeutic agents.
References
- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 2. sarpublication.com [sarpublication.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. This compound | 1698-54-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H8N2O2 | CID 74333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for High-Throughput Screening of 6-Hydroxy-2-Phenylpyridazin-3(2H)-one Analogs
Authored by: Senior Application Scientist, Discovery Biology
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this heterocyclic system have been reported to possess analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular properties.[2][3] Specifically, analogs of 6-hydroxy-2-phenylpyridazin-3(2H)-one represent a promising chemical space for the discovery of novel therapeutic agents.[4][5] Given the diverse potential of this compound class, high-throughput screening (HTS) is an essential strategy to rapidly evaluate large libraries of these analogs against various biological targets and cellular pathways to identify starting points for drug discovery programs.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust HTS campaign for this compound analogs. It emphasizes the rationale behind experimental design, rigorous quality control, and a multi-step hit validation process to ensure the identification of high-quality, progressible hits.
Section 1: Strategic Assay Selection and Development
The success of any HTS campaign hinges on the selection of a robust, sensitive, and scalable assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends entirely on the scientific question being addressed.[8][9]
-
Biochemical Assays: These assays are ideal when a specific molecular target (e.g., an enzyme or receptor) is known.[8] They measure the direct interaction of a compound with a purified biological molecule, offering clear mechanistic insights.[10]
-
Cell-based Assays: These are more physiologically relevant as they measure a compound's effect in a complex cellular environment, accounting for factors like cell permeability and potential toxicity.[11][12] They are essential for phenotypic screening where the specific target may not be known.[9]
For screening pyridazinone analogs, a dual approach is often powerful: using a primary biochemical screen to identify direct modulators of a target, followed by a cell-based assay to confirm activity in a relevant biological context. A comparison of common HTS assay technologies is presented below.
| Assay Technology | Principle | Advantages | Considerations | Primary Application |
| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner.[13] | Homogeneous ("mix-and-read"), low cost, quantitative.[14] | Requires a suitable fluorescent probe; sensitive to light-scattering compounds. | Protein-ligand binding, enzyme kinetics. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor (e.g., Lanthanide) and acceptor fluorophore upon molecular interaction.[15] | High sensitivity, low background, robust in HTS formats.[16] | Requires specifically labeled reagents; potential for compound autofluorescence interference. | Protein-protein interactions, immunoassays. |
| AlphaScreen® | Amplified Luminescent Proximity Homogeneous Assay. Energy transfer between donor and acceptor beads generates a chemiluminescent signal when in close proximity.[17][18] | Very high sensitivity, no-wash format, versatile.[19] | Sensitive to light and singlet oxygen quenchers; requires specialized reader.[17] | Detecting a wide range of biomolecular interactions. |
| Cell Viability/Toxicity | Measures cellular health indicators like ATP levels (e.g., CellTiter-Glo®), membrane integrity, or metabolic activity (e.g., MTT).[20] | High physiological relevance, identifies cytotoxic compounds. | Can miss target-specific effects; results can be confounded by off-target toxicity. | Phenotypic screening, oncology drug discovery. |
For the remainder of this guide, we will focus on a workflow that utilizes a Fluorescence Polarization (FP) assay as the primary screen against a purified enzyme target, a common approach for identifying inhibitors from a novel chemical series.
Section 2: The High-Throughput Screening Workflow
A successful HTS campaign is a multi-stage process that requires careful planning, automation, and rigorous data analysis.[21] The process moves from assay development and validation through to the primary screen and subsequent hit confirmation.
Section 3: Ensuring Data Integrity: Quality Control and Analysis
Rigorous quality control (QC) is non-negotiable for a trustworthy HTS campaign.[22][23] QC metrics assess the reliability and robustness of the assay, ensuring that identified hits are a result of genuine biological activity and not experimental artifact.[24] These metrics should be calculated for every plate in the screen.
Plate Layout and Controls
A standard 384-well plate layout should dedicate a sufficient number of wells to controls to accurately assess plate performance.
| Well Type | Description | Purpose | Typical No. of Wells (384-plate) |
| Negative Control | All assay components + vehicle (DMSO), no inhibitor. | Represents 0% inhibition (maximum signal). | 16 |
| Positive Control | All assay components + known reference inhibitor. | Represents 100% inhibition (minimum signal). | 16 |
| Library Compounds | All assay components + test compound in DMSO. | Wells for screening the pyridazinone analogs. | 352 |
Key Quality Control Metrics
The following statistical parameters are used to monitor the performance of the HTS assay.[25]
| Metric | Formula | Acceptance Criterion | Interpretation |
| Signal-to-Background (S/B) | Mean(Negative Control) / Mean(Positive Control) | > 5 | Measures the dynamic range of the assay. A higher ratio indicates a larger assay window. |
| Coefficient of Variation (%CV) | [StDev(Control) / Mean(Control)] * 100 | < 10% | Measures the variability or precision of the control wells. Lower is better. |
| Z-Prime Factor (Z') | 1 - [3*(StDev(Pos) + StDev(Neg))] / |Mean(Pos) - Mean(Neg)| | ≥ 0.5 | The gold standard for HTS assay quality. It combines the dynamic range and data variation. A Z' ≥ 0.5 is considered an excellent assay.[26] |
Any plate failing to meet these criteria (e.g., Z' < 0.5) should be flagged and re-screened.
Data Normalization and Hit Selection
Raw data from the plate reader is normalized to percent inhibition to allow for comparison across different plates and screening days.
% Inhibition = 100 * [1 - (SignalCompound - MeanPos) / (MeanNeg - MeanPos)]
A "hit" is defined as any compound that exceeds a pre-defined inhibition threshold. A common starting point is a threshold of >50% inhibition or, more robustly, a value greater than 3 times the standard deviation of the negative control wells.
Section 4: The Hit Validation Cascade: From Hit to Lead
A primary hit is not a validated lead. A rigorous follow-up process, known as a hit validation cascade, is required to confirm activity, eliminate false positives, and characterize the preliminary structure-activity relationship (SAR).[27][28]
// Add rejection paths node [shape=plaintext, fontcolor="#EA4335"]; r1 [label="Inactive"]; r2 [label="Inactive or Poor Potency"]; r3 [label="Assay Artifact"]; r4 [label="Technology-Specific Hit"]; r5 [label="No SAR"];
Hit_Confirmation -> r1 [dir=back, color="#EA4335", style=dashed, constraint=false]; Dose_Response -> r2 [dir=back, color="#EA4335", style=dashed, constraint=false]; Counter_Screen -> r3 [dir=back, color="#EA4335", style=dashed, constraint=false]; Orthogonal_Assay -> r4 [dir=back, color="#EA4335", style=dashed, constraint=false]; SAR_Expansion -> r5 [dir=back, color="#EA4335", style=dashed, constraint=false]; } endsnippet Caption: A multi-step cascade for validating primary HTS hits.
1. Hit Confirmation: Primary hits are re-tested using freshly prepared samples to rule out errors from compound handling or storage. 2. Dose-Response Analysis: Compounds are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC50).[10] This is a critical step for prioritizing the most potent compounds. 3. Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself rather than the biological target (e.g., autofluorescent compounds in a fluorescence-based assay).[28] 4. Orthogonal Assays: Confirmed hits are tested in a secondary assay that measures the same biological endpoint but uses a different detection technology.[27] For example, an FP hit could be confirmed using a label-free method like Surface Plasmon Resonance (SPR).[29] 5. SAR by Analogs: If available, analogs of the validated hits are tested to establish an initial structure-activity relationship, providing confidence that the observed activity is due to a specific chemical scaffold.[27]
| Parameter | Description | Example Data for a Validated Hit |
| Primary % Inhibition | Activity at a single concentration (e.g., 10 µM) in the primary screen. | 85% |
| Confirmation % Inhibition | Activity of fresh compound powder at the same concentration. | 89% |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | 1.2 µM |
| Counter-Screen Result | Result from an assay designed to detect artifacts. | Negative (Not an artifact) |
| Orthogonal Assay IC50 | Potency determined using a different assay technology. | 1.5 µM |
Section 5: Detailed Protocols
Protocol 1: Fluorescence Polarization (FP) HTS Assay for a Kinase Target
This protocol describes a competitive binding assay to identify inhibitors of the interaction between a kinase and a fluorescently labeled ATP-competitive probe.
Materials:
-
Purified Kinase (e.g., MAP4K4)
-
Fluorescent Tracer (e.g., a Bodipy-labeled ATP analog)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Reference Inhibitor (e.g., Staurosporine)
-
384-well, low-volume, black microplates
-
Compound library of this compound analogs dissolved in 100% DMSO.
Methodology:
-
Prepare Reagents:
-
Prepare a 2X Kinase solution in Assay Buffer.
-
Prepare a 2X Fluorescent Tracer solution in Assay Buffer.
-
Rationale: Preparing 2X solutions allows for the addition of equal volumes, minimizing pipetting errors.[30]
-
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of each compound from the library stock plate (10 mM in DMSO) into the appropriate wells of the 384-well assay plate.
-
Dispense 50 nL of 100% DMSO into control wells.
-
Rationale: Acoustic dispensing is a non-contact method that allows for highly accurate, low-volume transfers, which is critical for HTS.[7]
-
-
Assay Execution (Automated System):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 5 µL of the 2X Kinase solution to all wells except those designated for "no enzyme" controls.
-
Incubate for 15 minutes at room temperature.
-
Rationale: A pre-incubation step allows the compounds to interact with the target enzyme before the addition of the competing fluorescent probe.
-
Add 10 µL of the 2X Fluorescent Tracer solution to all wells. The final assay volume is 20 µL, and the final compound concentration is 25 µM.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader (e.g., PHERAstar® FSX) using the appropriate FP filter set (e.g., Excitation 485 nm, Emission 520 nm).
-
Measure both parallel and perpendicular fluorescence intensity. The instrument software will calculate the millipolarization (mP) values.
-
Protocol 2: Orthogonal/Counter-Screen - Cell Viability Assay (CellTiter-Glo®)
This protocol is used to identify compounds that are cytotoxic, which could produce false positives in other assays, or to confirm desired anti-proliferative activity in a cancer-focused screen.
Materials:
-
HeLa cells (or other relevant cell line)
-
Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
384-well, white, solid-bottom, tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Validated hits from the primary screen.
Methodology:
-
Cell Plating:
-
Seed 2,000 HeLa cells in 40 µL of growth medium into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: Allowing cells to attach and resume growth overnight ensures a healthy and uniform cell monolayer before compound addition.[31]
-
-
Compound Addition:
-
Perform a serial dilution of the hit compounds in growth medium.
-
Add 10 µL of the diluted compounds to the cells (final volume 50 µL). Include DMSO-only wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Rationale: A 48-72 hour incubation is standard for assessing the anti-proliferative effects of compounds.
-
-
Luminescence Reading:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the % viability relative to the DMSO controls.
-
Plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1698-54-0 | Benchchem [benchchem.com]
- 3. sarpublication.com [sarpublication.com]
- 4. This compound | C10H8N2O2 | CID 74333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 8. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Fluorescence polarization assays in small molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. revvity.com [revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. HTS Quality Control and Data Analysis: A Process to Maximize Info...: Ingenta Connect [ingentaconnect.com]
- 25. High-throughput screening - Wikipedia [en.wikipedia.org]
- 26. A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. books.google.cn [books.google.cn]
- 31. resources.revvity.com [resources.revvity.com]
Application Notes & Protocols for the Development of Vasorelaxant Agents from Pyridazinone Scaffolds
Introduction: The Therapeutic Promise of the Pyridazinone Scaffold in Vasorelaxation
Hypertension remains a principal global health concern, driving the urgent need for novel antihypertensive agents with improved efficacy and safety profiles.[1][2] Vasodilators, which function by relaxing vascular smooth muscle, are a cornerstone of antihypertensive therapy.[3] The pyridazinone heterocyclic moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent vasorelaxant effects.[3][4][5] This scaffold is the core of established drugs like hydralazine and has been the focus of extensive research to generate new chemical entities with superior vasodilatory properties.[3][4]
Pyridazinone derivatives have been shown to elicit vasorelaxation through diverse and often multi-target mechanisms. Key pathways identified include the modulation of the endothelial nitric oxide synthase (eNOS) pathway, inhibition of phosphodiesterases (PDEs), and the activation of potassium (K+) channels in vascular smooth muscle cells.[4][6][7][8] This guide provides a comprehensive framework for researchers, from initial synthesis to in-depth mechanistic evaluation, to accelerate the discovery and development of novel pyridazinone-based vasorelaxant agents.
Part 1: Synthesis and Library Development of Pyridazinone Derivatives
The foundational step in drug discovery is the chemical synthesis of a diverse library of compounds. For the pyridazinone scaffold, structure-activity relationship (SAR) studies are driven by systematic modifications at various positions of the core ring. The goal is to correlate specific chemical substitutions with changes in biological activity, thereby identifying key structural features that enhance vasorelaxant potency and selectivity.
A common and effective synthetic route begins with the cyclization of a substituted benzoylpropionic acid with hydrazine hydrate to form the core pyridazinone ring.[2][9] Subsequent reactions, such as N-alkylation or Mannich reactions, allow for the introduction of diverse functional groups, enabling a thorough exploration of the chemical space.[2][3]
Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives
This protocol outlines a representative multi-step synthesis adapted from established literature.[2][3]
Rationale: This synthetic scheme is versatile, allowing for the introduction of various aryl groups at the 6-position and subsequent modifications at the N2 position of the pyridazinone ring, which are critical for tuning the compound's pharmacological properties.
Step-by-Step Methodology:
-
Step A: Synthesis of β-Aroylpropionic Acids:
-
To a solution of a substituted benzene (1.0 eq) and succinic anhydride (1.1 eq) in an appropriate solvent (e.g., nitrobenzene or dichloromethane), add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise at 0-5°C.
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Filter the resulting solid precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure β-aroylpropionic acid.
-
-
Step B: Cyclization to form 6-Aryl-4,5-dihydropyridazin-3(2H)-ones:
-
Reflux a mixture of the β-aroylpropionic acid (1.0 eq) from Step A and hydrazine hydrate (80-99%) (1.5 eq) in ethanol for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product often precipitates upon cooling. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the target pyridazinone core structure.
-
-
Step C: N-Alkylation/Functionalization (Example):
-
To a solution of the 6-aryl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) from Step B in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).
-
Add the desired alkylating agent (e.g., ethyl chloroacetate) (1.2 eq) and stir the mixture at 60-80°C for 4-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Part 2: Primary Screening for Vasorelaxant Activity
The primary functional assessment of newly synthesized compounds is performed using an ex vivo organ bath model. The isolated thoracic aortic ring assay is the gold standard for quantifying the vasorelaxant properties of test compounds and determining their potency (EC₅₀).[10][11]
Protocol 2: Isolated Rat Thoracic Aortic Ring Assay
Rationale: This assay provides a robust and physiologically relevant system to measure the direct effect of compounds on vascular tissue. It allows for the determination of concentration-response relationships and the calculation of key pharmacological parameters like EC₅₀ (the concentration of a drug that gives half-maximal response).[11]
Step-by-Step Methodology:
-
Aorta Dissection and Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) following approved animal care protocols.
-
Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Carefully remove adherent connective and fatty tissues.[10]
-
Section the aorta into uniform rings of approximately 2-3 mm in length.[12] For endothelium-denuded experiments, gently rub the luminal surface of the ring with a fine wire or forceps.
-
-
Mounting and Equilibration:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with K-H buffer, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g. Replace the K-H buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings by adding phenylephrine (PE, 1 μM) or KCl (60 mM).
-
Once a stable contraction plateau is reached, assess endothelium integrity by adding acetylcholine (ACh, 10 μM). A relaxation of >80% indicates intact endothelium, while <10% relaxation confirms successful denudation.
-
Wash the rings with K-H buffer to return to baseline tension.
-
-
Concentration-Response Curve Generation:
-
Induce a sustained submaximal contraction with PE (1 μM).
-
Once the contraction is stable, add the test pyridazinone compound in a cumulative manner (e.g., from 1 nM to 100 μM).
-
Allow the tissue to stabilize at each concentration before adding the next.
-
Record the relaxation response as a percentage of the initial PE-induced contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the log concentration of the test compound to generate a concentration-response curve.
-
Calculate the EC₅₀ value and the maximum relaxation (Eₘₐₓ) using non-linear regression analysis (e.g., using GraphPad Prism software).
-
Data Presentation: Comparative Vasorelaxant Potency
The table below presents hypothetical data for a series of newly synthesized pyridazinone derivatives, demonstrating how results can be structured for clear comparison against standard reference drugs.
| Compound | Eₘₐₓ (%) | EC₅₀ (μM) |
| Pyridazinone A | 98.5 ± 2.1 | 0.015 |
| Pyridazinone B | 95.2 ± 3.4 | 0.550 |
| Pyridazinone C | 75.6 ± 4.5 | 2.150 |
| Nitroglycerin | 100.0 ± 1.5 | 0.182 |
| Hydralazine | 85.0 ± 5.0 | 18.21 |
Data are expressed as mean ± SEM. EC₅₀ values are derived from concentration-response curves in PE-precontracted rat aortic rings. This data is illustrative, based on trends seen in the literature.[1][3][6]
Part 3: Elucidation of the Mechanism of Action
Identifying the molecular pathway through which a compound exerts its effect is critical for lead optimization. The following protocols are designed to dissect the most common vasorelaxant mechanisms associated with pyridazinone scaffolds.
A. Role of the Endothelium and the Nitric Oxide (NO) Pathway
The endothelium is a key regulator of vascular tone, primarily through the production of nitric oxide (NO).[13][14] NO diffuses to adjacent vascular smooth muscle cells, activates soluble guanylate cyclase (sGC), increases cyclic guanosine monophosphate (cGMP) levels, and ultimately causes relaxation.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric oxide synthase: role in the genesis of vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions among Endothelial Nitric Oxide Synthase, Cardiovascular System, and Nociception during Physiological and Pathophysiological States | MDPI [mdpi.com]
- 15. Induction of vasorelaxation through activation of nitric oxide synthase in endothelial cells by brazilin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of Pyridazinone Compounds in Assay Development
From the desk of a Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into troubleshooting the low aqueous solubility of pyridazinone-based compounds, a common yet significant hurdle in assay development. The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, cardioprotective, and antimicrobial effects.[1][2] However, the often lipophilic and crystalline nature of these compounds can lead to poor solubility, which in turn causes a cascade of experimental issues: underestimated activity, poor reproducibility, inaccurate structure-activity relationships (SAR), and misleading in vitro data.[3][4]
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions to ensure the integrity and reliability of your assay data.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered when working with pyridazinone compounds in aqueous assay buffers.
Q1: My pyridazinone compound immediately precipitated when I diluted my DMSO stock solution into the aqueous assay buffer. What happened and what should I do next?
A1: This is a classic sign of a compound exceeding its kinetic solubility limit in the final assay medium. When you add a concentrated DMSO stock to an aqueous buffer, you are creating a supersaturated solution.[5] The compound remains dissolved for a short period, but if the concentration is too high for the aqueous environment, it will rapidly precipitate out.[6] Low solubility is a known issue for many pyridazinone derivatives.[1][2]
Your immediate next steps should follow a systematic troubleshooting workflow to identify the cause and find a solution.
Caption: A step-by-step workflow for troubleshooting compound precipitation in assays.
-
Verify Final Concentration: It is often beneficial to start with a lower concentration in your dose-response curve.[3] A high starting concentration is the most common reason for precipitation. Determine if you can achieve your scientific goals by testing a lower, more soluble concentration range.
-
Check Final DMSO Percentage: While DMSO is an excellent solvent for many pyridazinones, its concentration in the final assay should typically be kept below 1%, and ideally below 0.5%, to avoid artifacts and cytotoxicity.[7][8] If your final DMSO concentration is high, you may need to prepare a more concentrated stock solution so that a smaller volume is added to the assay.
-
Evaluate Assay Buffer: The pH, ionic strength, and protein content of your buffer can all influence compound solubility.[5] If your pyridazinone has a basic functional group (like a piperazine moiety), lowering the pH can protonate it, forming a more water-soluble salt.[7]
-
Consider Formulation Strategies: If the above steps fail, you may need to employ formulation strategies. This can involve using co-solvents in addition to DMSO, or solubilizing excipients like cyclodextrins or non-ionic surfactants.[9][10][11]
Q2: My assay results are highly variable and not reproducible. Could this be a solubility issue?
A2: Absolutely. Poor solubility is a primary cause of variable data in biological assays.[4] Even if you don't see visible precipitation, microscopic particles of your compound can form. This leads to several problems:
-
Inaccurate Concentration: The actual concentration of the dissolved, active compound is lower and more variable than intended.[3]
-
Inconsistent Dilutions: If precipitate is present in the stock solution, serial dilutions will be inaccurate.[3] Pipetting a suspension leads to inconsistent amounts of solid material being transferred.
-
Assay Interference: Undissolved particles can scatter light, interfering with optical measurements (e.g., in absorbance or fluorescence-based assays).[3]
To improve reproducibility:
-
Confirm Stock Solution Clarity: Before any experiment, visually inspect your DMSO stock solution. If it's cloudy or has visible particles, it is not fully dissolved. You may need to gently warm it or sonicate it briefly. Note that prolonged or intense sonication is not recommended for final aqueous solutions as it can promote aggregation.[12]
-
Optimize Dilution Protocol: Perform serial dilutions in 100% DMSO first. Then, add a small, consistent aliquot of each DMSO concentration directly to the final assay buffer. This method prevents the compound from spending extended time at high aqueous concentrations where it is most likely to precipitate.[3]
-
Pre-equilibrate: After adding the compound to the final assay buffer, allow it to equilibrate for a set period (e.g., 15-30 minutes) before adding cells or starting the reaction. This can help you visually identify any time-dependent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare my initial stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions for in vitro screening due to its ability to dissolve a wide range of polar and nonpolar compounds.[7][13][14] Studies on pyridazinone derivatives confirm their significantly higher solubility in DMSO compared to water. For example, the mole fraction solubility of 6-phenyl-pyridazin-3(2H)-one is several orders of magnitude higher in pure DMSO than in pure water.[1][15][16]
However, other solvents can be considered depending on the specific compound and assay system.
| Solvent | Properties | Considerations for Use |
| DMSO | Aprotic, polar, water-miscible | Gold standard.[13] Can be cytotoxic at >1%.[17] Can interfere with some assays or directly bind to target proteins.[17] |
| Ethanol | Protic, polar, water-miscible | Generally less toxic than DMSO. May be less effective at solubilizing highly lipophilic compounds.[3] |
| DMF | Aprotic, polar, water-miscible | Strong solvent, but generally more toxic than DMSO. Use with caution.[3] |
| PEG 400 | Polyethylene Glycol | Can act as a co-solvent and solubilizer. Often used in combination with other solvents.[11][18] |
Always use the highest purity, anhydrous grade solvent available to prevent compound degradation during storage.[6] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
Q2: How do I perform a simple, rapid solubility assessment for my compound?
A2: A kinetic solubility assay is a high-throughput method used in early drug discovery to quickly assess a compound's solubility under assay-relevant conditions.[5][19] You can perform a simplified version in your lab using visual inspection or a plate reader.
-
Prepare Stock Solution: Create a 10 mM stock solution of your pyridazinone compound in 100% DMSO.
-
Prepare Assay Buffer: Use the exact aqueous buffer you plan to use for your final assay (e.g., PBS, pH 7.4).
-
Dilution Plate: In a clear 96-well plate, add 198 µL of your assay buffer to several wells.
-
Add Compound: Add 2 µL of your 10 mM DMSO stock to the first well. Mix thoroughly by pipetting up and down at least 10 times. This creates a 100 µM solution in 1% DMSO.
-
Serial Dilution: Perform 2-fold serial dilutions across the plate by transferring 100 µL to the next well containing 100 µL of buffer.
-
Incubate: Let the plate sit at room temperature for 1-2 hours.[7]
-
Observe: Visually inspect the wells against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains clear is your approximate kinetic solubility.
-
(Optional) Quantitative Measurement: For a more quantitative measure, read the plate on a nephelometer to detect light scattering from particles or on a standard plate reader at a wavelength where the compound doesn't absorb (e.g., 600-650 nm) to measure turbidity.[5][20]
Q3: Can surfactants or other excipients help improve solubility?
A3: Yes, when simple co-solvents are insufficient, surfactants and other excipients can be powerful tools.[11][21] They are often used in combination to achieve better solubilization.[21][22]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[21][23] They are often added to assay buffers at low concentrations (e.g., 0.01-0.05%).[24]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[9][25]
It is critical to run controls to ensure that the chosen excipient does not interfere with your assay or exhibit biological activity on its own.[26]
Caption: Key compound and solution properties influencing pyridazinone solubility and corresponding strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. The effect of cosolvents and surfactants on the solubility of sulfasalazine | Semantic Scholar [semanticscholar.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-hydroxy-2-phenylpyridazin-3(2H)-one
Welcome to the technical support resource for the purification of 6-hydroxy-2-phenylpyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and related pyridazinone derivatives. Our goal is to combine established chemical principles with field-proven insights to ensure you can achieve the desired purity for your compound efficiently and reliably.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective initial purification technique for crude this compound?
A1: For most synthetic routes, recrystallization is the most effective and economical first-line technique for purifying solid this compound.[1][2] This method is excellent for removing small amounts of impurities, especially those with different solubility profiles from the target compound. The key to a successful recrystallization is the selection of an appropriate solvent system. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[1] Ethanol is a frequently cited and effective solvent for recrystallizing pyridazinone derivatives.[3][4]
Q2: My compound has poor solubility in common organic solvents. How can I effectively purify it?
A2: The limited solubility of this compound can be attributed to its polar nature and potential for strong intermolecular hydrogen bonding. If common solvents fail, consider the following strategies:
-
High-Polarity Solvents: Explore highly polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). While not ideal for direct recrystallization due to their high boiling points, the compound can be dissolved in a minimal amount of one of these solvents, followed by the addition of an anti-solvent (like water or an ether) to induce precipitation.[5]
-
Aqueous Basic Wash: The hydroxyl group on the pyridazinone ring imparts acidic character. You can often dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to form a soluble salt. This solution can then be washed with an immiscible organic solvent (like dichloromethane or ethyl acetate) to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified product, which can then be collected by filtration.[1]
-
Reverse-Phase Chromatography: For compounds with poor organic solvent solubility but good aqueous/polar solvent solubility, reverse-phase column chromatography (using a C18-functionalized silica gel) is an excellent alternative to normal-phase chromatography.
Q3: After synthesis, I suspect I have a mixture of isomers. What is the best method for separation?
A3: The separation of isomers, which often have very similar physical properties, typically requires a high-resolution technique. Silica gel column chromatography is the most effective and widely cited method for separating isomers of pyridazinone derivatives.[1][6] Success hinges on optimizing the mobile phase. A typical approach involves using a solvent system of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate).[1][7] The ideal ratio should be determined by preliminary analysis using Thin-Layer Chromatography (TLC) to find the eluent composition that provides the best separation (largest difference in Rf values) between the isomeric spots.[1]
Troubleshooting Purification Workflows
This section addresses specific problems that may arise during the purification process and provides a logical approach to resolving them.
Workflow Diagram: General Purification Strategy
Caption: General experimental workflow for purification.
Guide 1: Troubleshooting Recrystallization
| Problem Encountered | Probable Cause | Recommended Solution |
| No crystals form upon cooling. | 1. Solution is not supersaturated: Too much solvent was used.[8] 2. Inhibition by impurities: Certain impurities can prevent crystal lattice formation. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try scratching the inner wall of the flask with a glass rod at the solution's surface to induce nucleation. 3. Add a "seed crystal" from a previous pure batch. 4. If impurities are the issue, an initial purification by column chromatography may be necessary. |
| The compound "oils out" instead of crystallizing. | 1. Cooling rate is too fast: The solution becomes supersaturated too quickly for an ordered crystal lattice to form. 2. Low melting point: The melting point of the compound is below the boiling point of the solvent. 3. Inappropriate solvent choice. | 1. Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help. 2. Add a small amount of a miscible "poorer" solvent (an anti-solvent) to the hot solution to lower the solubility of the compound.[5] |
| Low recovery yield after filtration. | 1. Significant compound solubility: The compound is still too soluble in the solvent even at low temperatures. 2. Premature filtration: Not enough time was allowed for crystallization to complete. | 1. Ensure the flask is thoroughly cooled in an ice bath for at least 30-60 minutes before filtering.[8] 2. Consider a different solvent system where the compound has lower solubility at cold temperatures. 3. Minimize the amount of cold solvent used to wash the collected crystals.[9] |
| Crystals are colored or appear impure. | 1. Colored impurities are trapped (occluded) in the crystal lattice. 2. Insoluble impurities were not removed. | 1. Perform a hot filtration of the dissolved solution before allowing it to cool.[9] 2. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. |
Guide 2: Troubleshooting Silica Gel Column Chromatography
| Problem Encountered | Probable Cause | Recommended Solution |
| Compound streaks or shows significant tailing. | Strong interaction with silica: The basic nitrogen atoms in the pyridazinone ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[8] | 1. Deactivate the silica: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. This will cap the acidic sites.[8][10] 2. Use a different stationary phase: Consider using neutral or basic alumina instead of silica gel. |
| Poor separation between the product and an impurity. | 1. Inappropriate mobile phase polarity: The eluent may be too polar (eluting everything too quickly) or not polar enough (everything stays at the top). 2. Column overloading: Too much sample was loaded onto the column. | 1. Re-optimize the mobile phase using TLC. Aim for an Rf value of 0.25-0.35 for your target compound and the largest possible separation from other spots.[9] 2. Use a less polar solvent system (e.g., decrease the ethyl acetate percentage in a hexane/ethyl acetate mixture) to increase retention and improve separation. 3. Use a larger column or load less material. |
| Compound will not elute from the column. | Very high polarity: The compound is too polar and is irreversibly adsorbed onto the silica gel with the current mobile phase. | 1. Gradually increase the polarity of the mobile phase. For instance, switch from hexane/ethyl acetate to dichloromethane/methanol.[7] 2. A small amount of acetic or formic acid can be added to the mobile phase to help elute highly polar, basic compounds, but be aware this may require an additional workup step to remove the acid.[8] |
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol provides a general method for purifying this compound, assuming it is a solid and ethanol is a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid by heating the mixture gently on a hot plate with stirring.[9]
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.[9]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.[8]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.[8]
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for separating complex mixtures or isomers.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides good separation of the target compound from impurities, ideally with an Rf value for the target of ~0.3.[9]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.[9]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate, applying gentle positive pressure if necessary.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.[9]
-
Purity Confirmation: Confirm the purity of the isolated product using an appropriate analytical technique such as NMR, LC-MS, or by measuring its melting point.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines | MDPI [mdpi.com]
- 7. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
stability testing of 6-hydroxy-2-phenylpyridazin-3(2H)-one under different conditions
Introduction
This technical guide provides a comprehensive framework for investigating the stability of 6-hydroxy-2-phenylpyridazin-3(2H)-one, an active pharmaceutical ingredient (API). Understanding the intrinsic stability of this molecule is a critical prerequisite for the development of a safe, effective, and high-quality drug product.[1][2] This document is designed for researchers, analytical scientists, and formulation experts, offering troubleshooting advice and detailed protocols grounded in the International Council for Harmonisation (ICH) guidelines.[3][4][5] The objective is to proactively identify potential degradation pathways, establish a robust stability-indicating analytical method, and inform the selection of appropriate formulation and packaging strategies.[2][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the stability assessment of this compound.
Q1: We are starting our pre-formulation work. What is the first step in assessing the stability of this API?
A1: The mandatory first step is to conduct forced degradation (or stress testing) studies.[7] The purpose is not to determine shelf-life but to deliberately degrade the API under more severe conditions than those used for accelerated stability testing.[8] This approach provides critical insights into:
-
Likely Degradation Pathways: It helps identify how the molecule breaks down (e.g., via hydrolysis, oxidation).[2][4][6]
-
Identification of Degradation Products: The generated degradants are used to develop and validate a stability-indicating analytical method —typically HPLC—that can separate and quantify the API from all its potential impurities.[2][9]
-
Intrinsic Stability: It reveals the molecule's inherent vulnerabilities, which is crucial for formulation and packaging design.[6]
Stress testing should evaluate the effects of hydrolysis (across a range of pH values), oxidation, heat, and light.[4][10]
Q2: Our initial acid hydrolysis study (0.1 M HCl at 60°C) resulted in over 80% degradation within a few hours. How should we proceed?
A2: This indicates high lability to acid-catalyzed hydrolysis. The pyridazinone ring, which is a cyclic amide (lactam), is likely susceptible to ring-opening under these conditions. Excess degradation (well beyond the recommended 5-20% range) can lead to the formation of secondary degradants that may not be relevant to formal stability studies and can complicate mass balance calculations.[8][11]
Troubleshooting Steps:
-
Reduce Stress Severity: Systematically decrease the stress conditions. Try lowering the temperature (e.g., 40°C or room temperature), reducing the acid concentration (e.g., 0.01 M or 0.001 M HCl), and shortening the exposure time.[1][12]
-
Monitor Kinetics: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to understand the rate of degradation and identify a condition that yields the target degradation of 5-20%.
-
Structural Elucidation: Use LC-MS/MS to obtain the mass of the primary degradant. An increase in mass corresponding to the addition of a water molecule (M+18) would strongly suggest hydrolysis.
Q3: We observed significant degradation in our photostability study, but the peak profile looks identical to the dark control sample. What does this mean?
A3: This is a classic indication that the degradation is thermal , not photolytic. The conditions inside a photostability chamber (even with humidity control) can be warmer than the ambient laboratory environment. The purpose of the dark control, which is shielded from light (e.g., with aluminum foil) but kept in the chamber alongside the exposed sample, is precisely to differentiate between light-induced and thermally-induced degradation.[13]
Q4: After oxidative stress with 3% H₂O₂, our mass balance is only 85%. What are the potential causes and solutions?
A4: A poor mass balance (<95%) suggests that not all degradation products are being accounted for by your analytical method. Oxidation reactions can be complex and are a common cause of this issue.[14][15]
Potential Causes & Solutions:
-
Chromatographic Issues: Degradants may be highly polar and eluting in the solvent front, or non-polar and strongly retained on the column.
-
Solution: Modify your HPLC gradient. Start with a much weaker mobile phase (e.g., 99% aqueous) to retain polar compounds and extend the gradient to a very strong organic phase (e.g., 95-100% ACN/MeOH) with a long hold to elute any non-polar species.
-
-
Lack of a Chromophore: The degradation product may have lost its UV-absorbing chromophore. The phenyl and pyridazinone rings are the primary chromophores in the parent molecule. Ring cleavage can lead to fragments that are not detected by a UV detector at the monitored wavelength.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to check for non-UV active species.
-
-
Formation of Volatiles: The degradation process may have produced volatile byproducts that are lost during sample preparation or analysis.
-
Solution: This is more challenging to prove. Headspace GC-MS can be used to analyze the sample vial for volatile compounds if this is strongly suspected.
-
-
Different Response Factors: The degradant may have a significantly different molar absorptivity (UV response factor) compared to the API.
-
Solution: When calculating mass balance, use a relative response factor (RRF) of 1.0 for unknown peaks initially. Once a degradant is identified and isolated, its actual RRF should be determined and used for more accurate quantification.
-
Experimental Workflow & Protocols
The following section provides standardized protocols for conducting forced degradation studies on this compound. The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of the analytical method.[8]
Overall Stability Testing Workflow
Caption: Overall workflow for stability testing of an API.
Protocol 1: Hydrolytic Stability
-
Objective: To assess the susceptibility of the API to acid and base-catalyzed hydrolysis.
-
Reagents: 0.1 M Hydrochloric Acid, 0.1 M Sodium Hydroxide, Purified Water (for neutral hydrolysis), HPLC-grade Acetonitrile and Methanol.
-
Procedure:
-
Prepare three separate solutions of the API at ~1.0 mg/mL in:
-
a) 0.1 M HCl
-
b) 0.1 M NaOH
-
c) Purified Water
-
-
Prepare a control solution of the API in a 50:50 mixture of methanol/water (or another suitable organic solvent) at the same concentration.
-
Store all solutions at 60°C. Store the control solution at 4°C.
-
Withdraw aliquots at initial (t=0), 4, 8, 24, and 48 hours.
-
Immediately neutralize the acidic and basic samples (e.g., add an equimolar amount of base/acid) and dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Analysis: Analyze by a validated stability-indicating HPLC-UV method. Calculate the percent degradation and check for the formation of new peaks.
-
Contingency: If degradation is too rapid, repeat the experiment at a lower temperature (e.g., 40°C) or with more dilute acid/base (0.01 M).[12] If no degradation is observed, a higher temperature can be used.[4]
Protocol 2: Oxidative Stability
-
Objective: To evaluate the API's sensitivity to oxidation.
-
Reagents: 3% (v/v) Hydrogen Peroxide solution, HPLC-grade solvents.
-
Procedure:
-
Prepare a solution of the API at ~1.0 mg/mL in a suitable solvent (e.g., 50:50 methanol/water).
-
Add 3% H₂O₂ and mix well.
-
Store the solution at room temperature, protected from light.
-
Prepare a control sample without H₂O₂.
-
Withdraw aliquots at initial (t=0), 4, 8, 24, and 48 hours.
-
Dilute samples with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze by HPLC-UV. The presence of peroxides can damage HPLC columns, so ensure adequate dilution or use a guard column.
-
Causality Note: The phenyl ring and the electron-rich pyridazinone system are potential sites for oxidation. Look for hydroxylated species (M+16) or N-oxides using LC-MS.[14]
Protocol 3: Photostability
-
Objective: To assess the API's stability when exposed to light, following ICH Q1B guidelines.[16]
-
Apparatus: A calibrated photostability chamber capable of delivering a controlled light exposure.
-
Procedure:
-
Spread a thin layer of the solid API powder in a chemically inert, transparent container (e.g., a quartz dish).
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil.[13]
-
Place both samples in the photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
After exposure, prepare solutions of both the exposed sample and the dark control for HPLC analysis.
-
-
Analysis: Analyze by HPLC-UV. Compare the chromatograms. Significant degradation in the exposed sample but not in the dark control indicates photosensitivity.[17][18]
Summary of Potential Degradation Pathways & Data
Based on the chemical structure of this compound, the following degradation pathways are plausible.
Caption: Plausible degradation pathways for the target molecule.
Data Summary Table
| Stress Condition | Reagent/Parameters | Potential Observation | Mechanistic Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60°C | High degradation | Likely acid-catalyzed hydrolysis of the lactam (amide) bond in the pyridazinone ring, leading to ring opening.[19][20] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Moderate to high degradation | Base-catalyzed hydrolysis of the lactam bond. The phenolic hydroxyl group may ionize, potentially affecting the reaction rate. |
| Neutral Hydrolysis | Water, 60°C | Low to no degradation | The molecule may be stable in water in the absence of acid or base catalysts. |
| Oxidation | 3% H₂O₂, RT | Moderate degradation | Oxidation could occur at the electron-rich phenyl ring (hydroxylation) or potentially at the nitrogen atoms.[14][15][21] |
| Thermal | 80°C, solid state | Low to moderate degradation | Tests the intrinsic thermal stability of the solid API. Degradation suggests potential issues with high-temperature processes like milling or drying.[22] |
| Photolytic | ICH Q1B exposure | Degradation possible | Aromatic and heterocyclic ring systems can absorb UV radiation, potentially leading to photochemical reactions.[13][16][17] |
References
- 1. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. rjptonline.org [rjptonline.org]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. q1scientific.com [q1scientific.com]
- 14. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 20. researchgate.net [researchgate.net]
- 21. iipseries.org [iipseries.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
addressing hydrazone formation as a byproduct in pyridazinone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Hydrazone Formation as a Byproduct
Welcome to the technical support center for pyridazinone synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge encountered during the synthesis of pyridazinone derivatives: the formation of hydrazone byproducts. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and aim to equip you with the knowledge to optimize your reactions, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are pyridazinones and why are they important?
Pyridazinones are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[1] This structural motif is considered a "magic moiety" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Pyridazinone derivatives have shown significant promise in drug discovery, exhibiting anti-inflammatory, anti-cancer, anti-microbial, and cardiovascular activities, among others.[2][3]
Q2: What is a hydrazone, and why does it form as a byproduct in pyridazinone synthesis?
A hydrazone is a compound containing the R1R2C=NNH2 functional group, typically formed by the reaction of a ketone or aldehyde with hydrazine.[4] In the context of pyridazinone synthesis, which often involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with hydrazine, hydrazone formation is a common competing side reaction.[5] The initial step of the reaction is the formation of a hydrazone intermediate. If the subsequent intramolecular cyclization to form the pyridazinone ring is slow or incomplete, the hydrazone can be isolated as a significant byproduct.[5]
Q3: How can I quickly check if my reaction is producing the desired pyridazinone or the hydrazone byproduct?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction. By spotting the crude reaction mixture alongside your starting materials, you can visualize the formation of new products. The desired pyridazinone and the hydrazone byproduct will likely have different polarities and thus different Rf values, often appearing as distinct spots on the TLC plate.[5] For more definitive identification, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weights of the products.
Troubleshooting Guide: Hydrazone Formation
This section provides a detailed, question-and-answer-based approach to troubleshoot and minimize hydrazone formation during your pyridazinone synthesis.
Issue 1: My reaction yields predominantly the hydrazone byproduct instead of the desired pyridazinone.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The rate of the final cyclization and dehydration step to form the pyridazinone is often more temperature-dependent than the initial hydrazone formation.
-
Incorrect Solvent Choice: The solvent can significantly influence the reaction pathway.
-
Troubleshooting Step: Protic solvents like ethanol or acetic acid are frequently used as they can facilitate the proton transfer steps involved in cyclization.[5] If you are using an aprotic solvent, consider switching to a protic one.
-
-
Inappropriate pH of the Reaction Medium: The pH can be a critical factor, especially when starting from γ-ketoacids.
-
Presence of Water Inhibiting Cyclization: The cyclization step that forms the pyridazinone ring is a condensation reaction that releases a molecule of water.
-
Troubleshooting Step: According to Le Chatelier's principle, removing water can drive the equilibrium towards the desired product. Consider using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture to remove water as it is formed.[5]
-
Issue 2: My TLC shows both the desired pyridazinone and the hydrazone byproduct. How can I favor the formation of the pyridazinone?
Potential Causes and Solutions:
-
Insufficient Reaction Time: The conversion of the hydrazone intermediate to the pyridazinone may simply require more time.
-
Troubleshooting Step: Extend the reaction time and continue to monitor by TLC until the spot corresponding to the hydrazone diminishes or disappears.
-
-
Equilibrium Between Hydrazone and Pyridazinone: In some cases, an equilibrium may exist between the open-chain hydrazone and the cyclic pyridazinone precursor.
-
Troubleshooting Step: As mentioned previously, increasing the temperature and/or removing water can help to shift this equilibrium towards the thermodynamically more stable pyridazinone product.[5]
-
Issue 3: I have already isolated a mixture of the pyridazinone and hydrazone. How can I purify my desired product?
Potential Causes and Solutions:
-
Similar Polarities of the Product and Byproduct: If the polarities are very close, separation by standard column chromatography can be challenging.
-
Troubleshooting Step 1: Recrystallization: Hydrazones and pyridazinones often have different crystallization properties. Attempt recrystallization from a suitable solvent system. Common solvents for recrystallizing hydrazones include ethanol, methanol, or mixtures with water.[8] Sometimes, dissolving the mixture in a hot solvent like dimethylformamide (DMF) and allowing it to cool can lead to the selective crystallization of one component.[8]
-
Troubleshooting Step 2: Modified Chromatography:
-
Base-Treated Silica: Hydrazones can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[9] Consider using silica gel that has been treated with a base like triethylamine (typically 1% in the eluent) to neutralize acidic sites.[9]
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of acid-sensitive compounds.[9]
-
Reverse-Phase Chromatography: If available, reverse-phase HPLC can be an excellent method for separating compounds with similar polarities.
-
-
Experimental Protocols
Protocol 1: General Procedure for Pyridazinone Synthesis from a γ-Ketoacid
This protocol outlines a general method for the synthesis of a 6-substituted-4,5-dihydropyridazin-3(2H)-one, a common pyridazinone core.
Materials:
-
γ-Ketoacid (e.g., β-benzoylpropionic acid) (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve the γ-ketoacid in ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC. The reaction is complete when the starting material spot is no longer visible.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[5][6]
Protocol 2: Purification of Pyridazinone from Hydrazone Byproduct by Recrystallization
Procedure:
-
Transfer the crude mixture of pyridazinone and hydrazone to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile) to dissolve the solid completely.[8]
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by TLC to assess the efficiency of the separation.
Visualizing the Chemistry
Reaction Mechanism and Byproduct Formation
The following diagram illustrates the reaction pathway for pyridazinone synthesis and the competing formation of the hydrazone byproduct.
Caption: Reaction pathway for pyridazinone synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to address the issue of hydrazone byproduct formation.
Caption: Troubleshooting workflow for hydrazone formation.
Summary of Key Parameters and their Effects
| Parameter | Effect on Hydrazone Formation | Recommended Action |
| Temperature | Lower temperatures favor hydrazone formation. | Increase temperature/reflux to promote cyclization. |
| Solvent | Aprotic solvents may slow down cyclization. | Use protic solvents like ethanol or acetic acid. |
| pH | Neutral or basic conditions may not favor dehydration. | Add a catalytic amount of a weak acid. |
| Water | Presence of water can inhibit the final condensation step. | Remove water using a Dean-Stark trap or molecular sieves. |
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. alcrut.com [alcrut.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
optimizing pH for the cyclization step in pyridazinone synthesis
Topic: Optimizing pH for the Cyclization Step in Pyridazinone Synthesis Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the crucial cyclization step in pyridazinone synthesis, with a specific focus on the role of pH. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you troubleshoot and enhance your experimental outcomes.
Section 1: The Critical Role of pH in Pyridazinone Cyclization
The synthesis of the pyridazinone ring, most commonly through the condensation of a 1,4-dicarbonyl compound (or its equivalent, like a γ-keto acid) with hydrazine or its derivatives, is a dehydration and cyclization reaction.[1][2] The efficiency of this ring-closure is profoundly dependent on the reaction pH. The pH modulates the reactivity of both the carbonyl electrophile and the hydrazine nucleophile, steering the reaction toward the desired product and away from unwanted side-products.
The mechanism can proceed under either acidic or basic catalysis, and selecting the correct condition is critical for success.
-
Acid Catalysis: In an acidic medium, a proton activates the carbonyl group by coordinating with the oxygen atom. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of the terminal nitrogen of hydrazine. While necessary for activation, excessively acidic conditions (low pH) can protonate the hydrazine nucleophile, rendering it inactive and halting the reaction.[3][4]
-
Base Catalysis: While less common for the initial condensation, a basic medium can influence the cyclization of an intermediate hydrazone. A base can deprotonate the nitrogen of the hydrazone, increasing its nucleophilicity for the intramolecular attack on the second carbonyl (or carboxyl) group.
Below is a diagram illustrating the two primary catalytic pathways for the cyclization of a γ-keto acid with hydrazine.
Caption: Acid vs. Base-catalyzed pyridazinone cyclization.
Section 2: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, focusing on pH as the primary variable.
Q1: My reaction yield is very low. How can I determine if pH is the problem?
A1: Low yield is a frequent challenge directly linked to suboptimal pH.[3] The cyclization equilibrium may not favor the product, or side reactions may be consuming your starting materials.
Troubleshooting Steps:
-
Verify Starting pH: If your protocol calls for acidic conditions (e.g., using acetic acid), ensure the pH is not too low. Use a pH meter or pH paper to check a small aqueous aliquot. Excessively strong acids can fully protonate the hydrazine, inhibiting its nucleophilicity.
-
Isolate the Intermediate: Carefully monitor the reaction by Thin Layer Chromatography (TLC). If you observe a buildup of the hydrazone intermediate without conversion to the final product, it's a strong indicator that the cyclization step is stalled. This often means the conditions are not sufficiently acidic to catalyze the final dehydration and ring closure.
-
Run a pH Screen: Perform small-scale parallel reactions across a pH range. For acid catalysis, screen from pH 3 to 6. For neutral conditions, refluxing in a protic solvent like ethanol is common.[1][2] This empirical approach is the most direct way to identify the optimal pH for your specific substrate.
Caption: Workflow for troubleshooting low reaction yields.
Q2: My TLC shows multiple spots, indicating significant side product formation. What are the likely pH-related side reactions?
A2: The formation of multiple products is often a sign that the reaction conditions are either too harsh or not selective enough.
Common Side Reactions:
-
Incomplete Cyclization: As mentioned above, the open-chain hydrazone is a common byproduct if conditions are not optimal for the final ring closure.[3]
-
Dimerization/Polymerization: Under strongly acidic or basic conditions, starting materials or intermediates can undergo self-condensation or other undesirable pathways.
-
Degradation: Highly sensitive functional groups on your starting materials may degrade if the pH is too extreme. For instance, some ester groups might hydrolyze under strongly acidic or basic conditions.
Mitigation Strategies:
-
Use a Weaker Acid: Switch from a strong mineral acid like HCl to a weaker organic acid like glacial acetic acid, which often provides sufficient catalysis with fewer side reactions.[5][6]
-
Buffer the System: If precise pH control is needed, consider using a buffer system (e.g., acetate buffer) instead of just adding acid.
-
Stepwise Synthesis: In complex cases, it may be beneficial to first form the hydrazone under neutral conditions, isolate it, and then subject it to optimized cyclization conditions.
Q3: The reaction fails to start, and TLC shows only my starting materials. What's wrong?
A3: A complete lack of reaction often points to an issue with nucleophile or electrophile activation.
Potential Causes & Solutions:
-
Inactive Nucleophile: If the medium is too acidic, your hydrazine will be fully protonated (H₂N-NH₃⁺), rendering it unable to act as a nucleophile.
-
Solution: Increase the pH by adding a mild base or starting the reaction in a neutral solvent like ethanol and then incrementally adding an acid catalyst.
-
-
Insufficient Electrophile Activation: In completely neutral, aprotic solvents at low temperatures, the carbonyl may not be electrophilic enough to react with the hydrazine.
Section 3: Practical Protocols for pH Optimization
Protocol 1: Small-Scale pH Screening
-
Setup: Arrange 4-5 small reaction vials (e.g., 1-2 mL) with stir bars.
-
Reagents: To each vial, add your γ-keto acid (e.g., 20 mg, 1 eq) and solvent (e.g., 0.5 mL ethanol).
-
pH Adjustment:
-
Vial 1: No acid (control).
-
Vial 2: Add 1 µL of glacial acetic acid.
-
Vial 3: Add 3 µL of glacial acetic acid.
-
Vial 4: Add a catalytic amount of 1N HCl.
-
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to each vial.
-
Reaction: Seal the vials and heat to the desired temperature (e.g., reflux, 80 °C).
-
Monitoring: After 2-4 hours, take a small aliquot from each reaction, spot on a TLC plate, and compare the product formation versus starting material and byproducts. This will reveal the most promising pH condition to use for a larger scale reaction.
Protocol 2: General Procedure for Acid-Catalyzed Cyclization
This method is widely applicable for synthesizing 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids.
-
Dissolution: Dissolve the γ-keto acid (1 eq.) in a suitable protic solvent, such as absolute ethanol or glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.[5][7][8]
-
Hydrazine Addition: Add hydrazine hydrate (1.1 - 1.5 eq.) to the solution dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-18 hours.[2]
-
Monitoring: Track the reaction's progress using TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains dissolved, concentrate the solvent under reduced pressure and purify the residue via recrystallization or column chromatography.[9]
Section 4: Data Summary & Quick Reference
The optimal conditions can vary based on the specific substituents on the starting materials. This table provides a general guide based on literature precedents.
| Precursor Type | Typical Catalyst | Common Solvent(s) | Key Considerations |
| β-Aroylpropionic Acid | Hydrazine Hydrate | Ethanol | Often proceeds well under simple reflux without additional acid.[7][8] |
| γ-Keto Acid | Acetic Acid / HCl (cat.) | Ethanol, Acetic Acid | Mild acid catalysis is generally required to facilitate dehydration.[2][5] |
| γ-Keto Ester | Hydrazine Hydrate | Ethanol, THF | Cyclization can occur under neutral reflux, cleaving the ester.[2] |
| Furanone Derivatives | Hydrazine Hydrate + Acid | Benzene, Ethanol + 1N HCl | Requires ring-opening followed by cyclization, often needing acid.[10] |
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for pH in a novel pyridazinone synthesis?
-
A: A weakly acidic condition (pH 4-5), typically achieved by using glacial acetic acid as a solvent or co-solvent with ethanol, is the most common and successful starting point for the cyclization of γ-keto acids.
-
-
Q: Can I use strong bases like NaOH or KOH?
-
A: Generally, strong bases are avoided for the primary cyclization step as they can promote undesirable side reactions, such as enolization and aldol-type condensations. However, they can be used in specific, multi-step syntheses, for instance, in the cyclization of certain isothiocyanate derivatives in a basic medium.[6]
-
-
Q: How does solvent choice impact the optimal pH?
-
A: Protic solvents like ethanol can participate in proton transfer and hydrogen bonding, helping to stabilize intermediates and facilitate the reaction, often requiring less aggressive pH modification.[3] Aprotic solvents lack this ability, and therefore, the effect of the acid or base catalyst is more pronounced.
-
Section 6: References
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. --INVALID-LINK--
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. --INVALID-LINK--
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH National Library of Medicine. --INVALID-LINK--
-
297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv. ResearchGate. --INVALID-LINK--
-
Common side reactions in the synthesis of pyridazinone derivatives. Benchchem. --INVALID-LINK--
-
A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. --INVALID-LINK--
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. NIH National Library of Medicine. --INVALID-LINK--
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. --INVALID-LINK--
-
Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. ResearchGate. --INVALID-LINK--
-
An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. NIH National Library of Medicine. --INVALID-LINK--
-
Synthesis of pyridazines. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. --INVALID-LINK--
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. --INVALID-LINK--
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. --INVALID-LINK--
-
Synthesis and Reactions of Some New Pyridazinones. Semantic Scholar. --INVALID-LINK--
-
Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. ACS Publications. --INVALID-LINK--
-
Purification. Benchchem. --INVALID-LINK--
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. NIH National Library of Medicine. --INVALID-LINK--
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. benchchem.com [benchchem.com]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
water removal techniques to improve pyridazinone reaction yield
Technical Support Center: Optimizing Pyridazinone Synthesis
A Guide to Effective Water Removal Techniques for Maximizing Reaction Yield
As a Senior Application Scientist, I've frequently observed that researchers, while meticulous in their choice of reagents and catalysts, can sometimes overlook the critical role of reaction equilibrium, particularly in condensation reactions. The synthesis of the pyridazinone core, a vital scaffold in medicinal chemistry, is a classic example.[1][2][3] The cyclocondensation step, typically involving a γ-keto acid and a hydrazine derivative, generates water as a byproduct.[4] The presence of this water can hinder the reaction from reaching completion, leading to frustratingly low yields and complex purification challenges.
This guide is designed to move beyond simple protocols and delve into the causality behind these challenges. We will explore the "why" and "how" of water removal, transforming it from a procedural afterthought into a strategic tool for reaction optimization. Here, you will find field-proven troubleshooting advice, detailed experimental workflows, and answers to frequently asked questions, all grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of water so critical for improving the yield of my pyridazinone synthesis?
The synthesis of a 4,5-dihydropyridazin-3(2H)-one from a γ-keto acid and hydrazine is a reversible condensation reaction.[4] This means the reaction proceeds in both the forward (product formation) and reverse (reactant reformation) directions simultaneously.
γ-keto acid + hydrazine ⇌ pyridazinone + water
According to Le Chatelier's principle, the position of the equilibrium can be shifted by changing the concentration of reactants or products.[5] By actively removing water as it is formed, you are constantly disturbing the equilibrium. The system attempts to counteract this disturbance by producing more water, which it can only do by consuming more of the starting materials to generate more of the pyridazinone product. This continuous removal effectively "pulls" the reaction to completion, significantly increasing the final yield.[6][7]
Q2: What are the primary methods for removing water from a reaction mixture?
There are two main strategies, each suited to different reaction conditions:
-
Physical Removal (Azeotropic Distillation): This technique involves using a solvent that forms a low-boiling azeotrope with water.[8] The azeotrope is distilled out of the reaction mixture, condensed, and collected in a specialized piece of glassware, such as a Dean-Stark trap, which separates the water and returns the solvent to the flask.[9][10] This is a continuous and highly efficient method for reactions that can be performed at the boiling point of the chosen solvent.
-
Chemical Removal (In-Situ Desiccants): This method involves adding a drying agent directly to the reaction mixture to sequester water as it forms. The most common desiccants for this purpose are molecular sieves, which have pores of a specific size that trap water molecules while excluding the larger reactant and solvent molecules.[6] This approach is ideal for reactions that are sensitive to the high temperatures required for distillation.
Q3: How do I choose the best water removal technique for my specific pyridazinone synthesis?
The choice depends on several factors related to your specific reactants and desired reaction conditions:
-
Temperature Sensitivity: If your starting materials or the final pyridazinone product are prone to degradation at high temperatures, azeotropic distillation may not be suitable. In this case, using an in-situ desiccant like molecular sieves at a lower reaction temperature is the preferred method.
-
Reaction Scale: Azeotropic distillation with a Dean-Stark trap is highly effective and easily monitored for medium to large-scale reactions (e.g., >10 mmol). For very small-scale reactions, the amount of water produced may be too small to separate effectively in the trap, making molecular sieves a more practical choice.
-
Solvent Compatibility: Azeotropic distillation requires a solvent that is immiscible with water and forms a suitable azeotrope (e.g., toluene, xylene, or benzene).[8][9] If your reaction requires a water-miscible solvent like ethanol, in-situ desiccants are the only viable option.
-
Reagent Reactivity: Ensure your reagents do not react with the chosen desiccant. For example, strongly acidic or basic desiccants could interfere with your reaction chemistry. Molecular sieves are generally considered chemically inert and are a safe choice for most organic reactions.
Troubleshooting Guide: From Low Yields to Optimized Protocols
This section addresses specific experimental issues with actionable solutions and detailed protocols.
Problem: My reaction has stalled. TLC analysis shows significant starting material remaining even after prolonged heating. I suspect an unfavorable equilibrium.
Solution: Implement continuous water removal using azeotropic distillation with a Dean-Stark apparatus. This is the most robust method for physically removing water and driving the reaction to completion.[9]
Protocol 1: Azeotropic Water Removal Using a Dean-Stark Apparatus
This protocol describes the setup and execution of a typical pyridazinone synthesis using a Dean-Stark trap for water removal.[5][11]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask of appropriate size, combine your γ-keto acid (1.0 eq), hydrazine derivative (1.1-1.2 eq), and a suitable solvent from Table 1 (e.g., toluene) to a concentration of 0.1-0.5 M. Add a magnetic stir bar.
-
Glassware Assembly:
-
Securely clamp the reaction flask over a heating mantle.
-
Attach the Dean-Stark trap to the flask. Ensure the joint is properly sealed.
-
Fill the trap with the reaction solvent (e.g., toluene) via the top opening until the solvent just begins to flow back into the reaction flask through the return arm.[11]
-
Attach a reflux condenser to the top of the Dean-Stark trap and connect it to a chilled water source.
-
-
Reaction Execution:
-
Begin stirring and heat the mixture to a vigorous reflux. The solvent and water vapor will rise, condense in the condenser, and drip into the graduated collection tube of the trap.[11]
-
As the condensate collects, the denser water will separate and sink to the bottom of the trap, while the less dense organic solvent will overflow through the side arm and return to the reaction flask.[9]
-
-
Monitoring Progress:
-
Monitor the accumulation of water in the graduated arm of the trap. The reaction is complete when no more water is collected, and the volume of collected water matches the theoretical amount.
-
You can also monitor the reaction's progress by TLC.
-
-
Workup: Once the reaction is complete, remove the heat source and allow the apparatus to cool to room temperature. The pyridazinone product can then be isolated using standard procedures (e.g., cooling for precipitation, solvent evaporation followed by recrystallization or chromatography).[6][12]
Data Presentation: Common Solvents for Azeotropic Distillation
| Solvent | Solvent Boiling Point (°C) | Azeotrope Boiling Point (°C) | Water Content in Azeotrope (% w/w) |
| Toluene | 110.6 | 84.1 | ~20% |
| Benzene | 80.1 | 69.3 | ~9% |
| Xylene (mix) | ~140 | ~92 | ~40% |
| Heptane | 98.4 | 79.2 | ~13% |
| (Data compiled from sources[8][13]) |
Visualization: Dean-Stark Experimental Workflow
Caption: Workflow for azeotropic distillation using a Dean-Stark trap.
Problem: My starting materials are thermally unstable, and refluxing in toluene causes significant decomposition. How can I remove water under milder conditions?
Solution: Use an in-situ chemical desiccant, such as activated molecular sieves. This method effectively removes water at lower temperatures, preserving the integrity of sensitive compounds.
Protocol 2: Water Removal Using In-Situ Molecular Sieves
This protocol details the use of 4Å molecular sieves to drive a pyridazinone synthesis at or near room temperature.
Step-by-Step Methodology:
-
Sieve Activation (Crucial Step):
-
Place the required amount of 4Å molecular sieves (see Table 2 for guidance) in a round-bottom flask or beaker.
-
Heat the sieves under a high vacuum (e.g., <1 mmHg) using a heat gun or heating mantle to 200-300 °C for at least 3-4 hours.
-
Allow the sieves to cool to room temperature under vacuum or in a desiccator before use. Never handle hot sieves in the open air as they will rapidly absorb atmospheric moisture.
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the activated molecular sieves.
-
Add the reaction solvent (e.g., anhydrous THF or DCM), followed by the γ-keto acid (1.0 eq) and the hydrazine derivative (1.1-1.2 eq).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated, 40-50 °C). The molecular sieves will trap water molecules as they are generated in the reaction.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS. These reactions may be slower than their high-temperature counterparts.
-
Once complete, filter the reaction mixture to remove the molecular sieves. Wash the sieves with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and isolate the product using standard methods.
-
Data Presentation: Comparison of Common In-Situ Desiccants
| Desiccant | Water Capacity | Speed | Compatibility & Notes |
| 4Å Molecular Sieves | High (15-20% w/w) | Moderate | Excellent. Inert, does not clump. Must be activated at high temp. Ideal for trapping the small water molecule. |
| Anhydrous MgSO₄ | High (~100% w/w) | Fast | Good. Slightly acidic. Can form fine powders that are difficult to filter. |
| Anhydrous Na₂SO₄ | Moderate (~125% w/w) | Slow | Good. Neutral. Low efficiency at temperatures >30 °C. Best for pre-drying solvents. |
| (Data compiled from source) |
Visualization: Troubleshooting Workflow for Low Pyridazinone Yield
Caption: A systematic workflow for troubleshooting low yields in pyridazinone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Pyridazinone Derivatives as Selective COX-2 Inhibitors: A Guide for Drug Development Professionals
The quest for safer and more effective anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) have long been the frontline treatment, but their therapeutic benefits are often marred by significant side effects, primarily gastrointestinal and renal toxicity.[1][2] This is largely due to their non-selective inhibition of the two cyclooxygenase (COX) isoforms: COX-1 and COX-2.[2] While COX-1 is a constitutive enzyme responsible for homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins responsible for pain and swelling.[3][4][5]
This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief with an improved gastrointestinal safety profile.[1][2][6] However, cardiovascular concerns associated with some first-generation coxibs have fueled the search for novel chemical scaffolds.[1][7] Among the most promising of these is the pyridazinone nucleus, a versatile heterocyclic core that has proven to be a fertile ground for the development of potent and highly selective COX-2 inhibitors.[8][9]
This guide provides a comparative analysis of various pyridazinone derivatives, synthesizing data from recent studies to offer a clear perspective on their structure-activity relationships (SAR), experimental validation, and potential as next-generation anti-inflammatory agents.
The COX-2 Inflammatory Pathway: The Target
Inflammatory stimuli, such as cytokines or bacterial lipopolysaccharides (LPS), trigger a signaling cascade that leads to the upregulation of the COX-2 enzyme.[10] COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to a variety of pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[3][10][11] These prostaglandins are key mediators of inflammation, sensitizing nociceptors (causing pain), increasing vascular permeability (leading to edema), and inducing fever.[3][12] Selective inhibition of COX-2 breaks this cascade, reducing the synthesis of inflammatory prostaglandins without disrupting the protective functions of COX-1.
Caption: The COX-2 signaling pathway in inflammation.
Comparative Efficacy of Pyridazinone Scaffolds
The pyridazinone ring system has been extensively modified to optimize COX-2 inhibitory activity and selectivity. The key to its success lies in the specific substitutions at various positions of the heterocyclic core, which influence binding within the active site of the COX-2 enzyme.[8]
Structure-Activity Relationship (SAR) Insights
Several studies have established key SAR trends for pyridazinone-based COX-2 inhibitors:
-
N-Substitution: Substitution at the N-2 position of the pyridazinone ring is often crucial for potent COX-2 inhibitory activity.[13]
-
C-6 Position: The substituent at the C-6 position plays a significant role in modulating both analgesic and anti-inflammatory activity.[13] Aryl or pyridyl moieties, often linked through a spacer, are common features in potent derivatives.[14]
-
Fused Ring Systems: Fusing the pyridazinone ring with other heterocyclic systems, such as pyrazole, can enhance biological activity by introducing strong pharmacophores that create additional beneficial interactions within the enzyme's active site.[8]
Performance Data vs. Standard NSAIDs
The following table summarizes the in vitro performance of several promising pyridazinone derivatives from recent literature, benchmarked against the non-selective NSAID indomethacin and the selective COX-2 inhibitor celecoxib. The key metrics are the half-maximal inhibitory concentration (IC50) for COX-1 and COX-2, and the Selectivity Index (SI = IC50(COX-1)/IC50(COX-2)), where a higher SI indicates greater selectivity for COX-2.
| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |
| Reference Drugs | ||||
| Indomethacin | 370 | 739.2 | 0.50 | [15][16] |
| Celecoxib | 2600 | 73.53 | 17 - 37.03 | [14][16][17] |
| Pyridazinone Derivatives | ||||
| Compound 3g | 504.6 | 43.84 | 11.51 | [15][17] |
| Compound 6a | >1000 | 53.01 | >18.86 | [15][17] |
| Compound 2d | 470 | 19.77 | 24 | [14] |
| Compound 2f | 600 | 15.56 | 38 | [14] |
| Compound 3c | 650 | 18.33 | 35 | [14] |
| Compound 5a | 12870 | 770 | 16.70 | [16] |
| Compound 5f | 25290 | 1890 | 13.38 | [16] |
Note: IC50 and SI values can vary between studies due to different assay conditions.
As the data illustrates, several pyridazinone derivatives exhibit COX-2 inhibitory potency significantly greater than celecoxib (e.g., compounds 2f , 3c , 3g ).[14][15][17] Notably, compounds 2f and 3c demonstrate a selectivity index approximately twice that of celecoxib, highlighting the potential for a superior therapeutic window.[14]
In Vivo Performance: Anti-Inflammatory Activity and Gastric Safety
While in vitro assays are essential for initial screening, in vivo models provide critical data on a compound's efficacy and safety profile in a biological system.
-
Anti-inflammatory Efficacy: In the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, derivatives such as 3g , 2f , and 3c demonstrated superior or equipotent anti-inflammatory activity compared to both indomethacin and celecoxib.[14][15][17] For instance, compound 3g was found to be equipotent to celecoxib in reducing paw swelling.[15][17]
-
Gastrointestinal Safety: A key advantage of selective COX-2 inhibitors is reduced gastric toxicity.[8] Studies on pyridazinone derivatives consistently show a superior gastrointestinal safety profile. Compound 3g exhibited significantly fewer and milder gastric ulcers compared to both celecoxib and indomethacin.[15][17] Similarly, compounds 2f , 3c , and 3d showed no evidence of ulcerogenic effects at their effective anti-inflammatory doses.[14]
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated.
General Synthesis of Pyridazinone Derivatives
The synthesis of the pyridazinone core is adaptable, allowing for diverse functionalization. A common and effective route involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[18]
Caption: A general workflow for the synthesis of the pyridazinone core.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is a synthesized representation based on methods commonly used for evaluating COX inhibitors.[15][19][20][21][22]
Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitors (Celecoxib, Indomethacin) dissolved in DMSO
-
Stop Solution (e.g., 1 M HCl)
-
Prostaglandin screening ELISA kit (for detection of PGE2)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in pre-chilled assay buffer. Prepare serial dilutions of test compounds and reference drugs in DMSO, then dilute further in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Incubation: To the wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme solution, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor Addition: Add 10 µL of the diluted test compound, reference drug, or vehicle (DMSO/buffer) to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Reaction Incubation: Incubate the plate for exactly 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 10 µL of stop solution.
-
Detection: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion and Future Outlook
The pyridazinone scaffold has unequivocally established itself as a privileged structure in the design of selective COX-2 inhibitors. The wealth of research demonstrates that derivatives can be synthesized to achieve not only high potency, often exceeding that of celecoxib, but also a superior selectivity index.[8][14][17] Crucially, this potent in vitro activity translates into significant in vivo anti-inflammatory efficacy, coupled with an excellent gastric safety profile that addresses the primary shortcoming of traditional NSAIDs.[14][15][16][17]
The continued exploration of this chemical class, particularly through the hybridization with other pharmacologically active moieties and the fine-tuning of substituents based on robust SAR studies, holds immense promise.[8][23] These efforts are paving the way for the development of new anti-inflammatory drugs that are not only effective but also significantly safer for long-term use in managing chronic inflammatory conditions.
References
- 1. brieflands.com [brieflands.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
Validating 6-hydroxy-2-phenylpyridazin-3(2H)-one: A Comparative Guide for Novel Anti-Inflammatory Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. This guide provides an in-depth validation framework for 6-hydroxy-2-phenylpyridazin-3(2H)-one, a promising heterocyclic compound, by comparing its potential anti-inflammatory properties against established non-steroidal anti-inflammatory drugs (NSAIDs), the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib. This analysis is grounded in established experimental data for structurally related pyridazinone derivatives, detailed protocols for key validation assays, and a clear visualization of the underlying signaling pathways.
The Rationale: Beyond a Crowded Field of Anti-Inflammatories
Inflammation is a fundamental biological response to injury and infection. However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While the market is saturated with anti-inflammatory drugs, the chronic use of currently available NSAIDs is associated with significant adverse effects, such as gastrointestinal bleeding and cardiovascular complications. This necessitates the exploration of new chemical scaffolds that may offer a better therapeutic window.
The pyridazinone core has emerged as a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and cardioprotective effects.[1][2] Notably, many pyridazinone derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][3] This guide focuses on the validation of this compound as a potential next-generation anti-inflammatory agent, leveraging the extensive research on its chemical class.
The Contenders: A Head-to-Head Comparison
To objectively assess the potential of this compound, we will compare its anticipated performance with two widely used NSAIDs representing different COX selectivity profiles.
| Feature | This compound (Anticipated) | Indomethacin (Non-selective COX Inhibitor) | Celecoxib (Selective COX-2 Inhibitor) |
| Mechanism of Action | Potential for selective COX-2 inhibition, based on data from structural analogs.[3][4] | Non-selective inhibition of both COX-1 and COX-2 enzymes. | Selective inhibition of the COX-2 enzyme. |
| Anti-Inflammatory Efficacy | Expected to be comparable or superior to existing NSAIDs, as suggested by studies on related pyridazinone derivatives.[3][5] | High anti-inflammatory and analgesic efficacy. | Effective in reducing inflammation and pain. |
| Gastrointestinal Safety | Potentially improved GI safety profile due to anticipated COX-2 selectivity.[3] | High risk of gastrointestinal ulcers and bleeding due to COX-1 inhibition. | Lower risk of GI side effects compared to non-selective NSAIDs. |
| Cardiovascular Risk | To be determined through rigorous preclinical and clinical studies. | Increased risk of cardiovascular events. | Potential for increased cardiovascular risk, a class effect for COX-2 inhibitors. |
The Experimental Gauntlet: A Step-by-Step Validation Workflow
Validating a novel anti-inflammatory agent requires a multi-tiered approach, progressing from in vitro enzymatic assays to cellular models and finally to in vivo animal studies. The following protocols outline the critical experiments necessary to characterize the anti-inflammatory profile of this compound.
In Vitro Validation: Pinpointing the Molecular Target
The initial step is to determine the compound's direct effect on the primary targets of NSAIDs: the COX enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes and to establish its selectivity index (SI).
Methodology:
-
Enzyme Source: Utilize commercially available, purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Substrate: Use arachidonic acid as the natural substrate for the enzymatic reaction.
-
Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then typically quantified by measuring a stable downstream product, such as prostaglandin E2 (PGE2), using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure: a. Pre-incubate the test compound (this compound) and reference drugs (Indomethacin, Celecoxib) at a range of concentrations with the COX-1 or COX-2 enzyme. b. Initiate the reaction by adding arachidonic acid. c. After a defined incubation period, stop the reaction. d. Measure the amount of PGE2 produced using an ELISA kit.
-
Data Analysis: Calculate the IC50 values for each compound against both enzymes. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
Causality Behind Experimental Choices: This assay is fundamental as it directly assesses the compound's interaction with its intended molecular targets. By comparing the IC50 values for COX-1 and COX-2, we can quantify the compound's selectivity, which is a critical predictor of its potential gastrointestinal side-effect profile.
Cellular Validation: Assessing Anti-Inflammatory Effects in a Biological Context
Moving beyond purified enzymes, the next crucial step is to evaluate the compound's activity in a cellular model of inflammation. Lipopolysaccharide (LPS)-stimulated macrophages are a widely accepted and robust model for this purpose.[6][7]
Objective: To assess the ability of this compound to inhibit the production of key pro-inflammatory mediators in macrophages.
Methodology:
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7 or primary bone marrow-derived macrophages.
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6]
-
Treatment: Co-incubate the LPS-stimulated macrophages with varying concentrations of this compound and the reference drugs.
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Production: Quantify the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using ELISA.[8]
-
Prostaglandin E2 (PGE2) Production: Measure the concentration of PGE2 in the supernatant by ELISA to confirm the inhibition of the COX pathway in a cellular context.
-
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the test compound on the production of these inflammatory mediators.
Causality Behind Experimental Choices: This cellular assay provides a more physiologically relevant system to evaluate the compound's anti-inflammatory potential. It assesses the compound's ability to not only inhibit COX enzymes but also to modulate other key inflammatory pathways that are activated in response to a bacterial mimetic.
In Vivo Validation: Demonstrating Efficacy in a Living Organism
The final preclinical step is to evaluate the compound's anti-inflammatory efficacy in a well-established animal model of acute inflammation. The carrageenan-induced paw edema model is a standard and reproducible assay for this purpose.[9][10]
Objective: To determine the in vivo anti-inflammatory activity of this compound.
Methodology:
-
Animal Model: Use rats or mice of a specific strain and weight.
-
Treatment: Administer this compound and the reference drugs orally or intraperitoneally at various doses.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.[11]
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle-treated control group.
Causality Behind Experimental Choices: This in vivo model is crucial for assessing the compound's overall efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. The biphasic nature of the carrageenan-induced inflammatory response allows for the evaluation of the compound's effect on different phases of inflammation.[11]
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: The inflammatory cascade and points of intervention by NSAIDs.
Caption: A streamlined workflow for the validation of anti-inflammatory agents.
Conclusion and Future Directions
The pyridazinone scaffold holds significant promise for the development of novel anti-inflammatory therapeutics with potentially improved safety profiles. While direct experimental data on this compound is still emerging, the extensive body of research on structurally related compounds provides a strong rationale for its investigation. The systematic validation workflow outlined in this guide, from in vitro enzymatic assays to in vivo efficacy studies, provides a robust framework for researchers to comprehensively evaluate its potential as a clinically viable anti-inflammatory agent. Future studies should also include a thorough investigation of its ADME-Tox properties to ensure a complete preclinical data package for potential IND-enabling studies.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the effects of lipopolysaccharide on macrophages: differential phagocytic responses of C3H/HeN and C3H/HeJ macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage Inflammatory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carrageenan induced paw: Topics by Science.gov [science.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of Pyridazinone Analogs and Standard Chemotherapeutic Agents
Introduction
In the relentless pursuit of novel and more effective cancer therapies, medicinal chemists frequently turn to privileged scaffolds—molecular frameworks that consistently demonstrate biological activity across various targets. The pyridazinone core is one such scaffold, exhibiting a wide spectrum of pharmacological properties, including notable anticancer effects.[1][2][3] This guide provides a comprehensive comparison of the efficacy of emerging pyridazinone analogs against established anticancer drugs such as doxorubicin, cisplatin, and paclitaxel. Our analysis is grounded in experimental data, focusing on mechanisms of action, cytotoxic activity, and the induction of apoptosis and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.
The Pyridazinone Scaffold: A Versatile Tool in Oncology Drug Discovery
The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has garnered significant attention in oncology research.[1][2][3] Its chemical tractability allows for diverse substitutions, leading to the generation of large libraries of analogs with varied biological activities.[1] Several pyridazinone-based compounds have already entered the market as anticancer agents, including the PARP inhibitor Olaparib, used in the treatment of ovarian cancer.[2] The anticancer mechanisms of pyridazinone derivatives are diverse and include the inhibition of various kinases, induction of apoptosis, and cell cycle arrest.[4][5][6]
Comparative Efficacy Analysis: Pyridazinone Analogs vs. Standard Anticancer Drugs
The true measure of a novel anticancer agent's potential lies in its performance relative to current standards of care. This section compares the in vitro efficacy of select pyridazinone analogs with that of doxorubicin, cisplatin, and paclitaxel, focusing on their half-maximal inhibitory concentrations (IC50) across various cancer cell lines.
Cytotoxicity Profile
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[7][8][9] The IC50 value, representing the concentration of a drug that inhibits cell growth by 50%, is a key metric for comparing cytotoxic efficacy.
A study on novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones demonstrated significant anticancer activity.[10] Specifically, compound 2h showed remarkable potency against the SR (leukemia) and NCI-H522 (non-small cell lung cancer) cell lines with a GI50 (Growth Inhibition 50%) value of less than 0.1 μM.[10] It also displayed good activity against a panel of other leukemia, non-small cell lung cancer, colon, CNS, melanoma, ovarian, and breast cancer cell lines with GI50 values less than 1.0 μM.[10]
Another series of novel pyridazinone derivatives containing a 1,3,4-thiadiazole moiety also exhibited promising anticancer activity.[11] For instance, compound 5j showed inhibition rates of 86.3% and 92.3% against MGC-803 (gastric cancer) and Bcap-37 (breast cancer) cells, respectively, at a concentration of 10 μmol/L, comparable to the positive control, doxorubicin.[11]
In a screen of a chemical library, a pyridazinone derivative, Pyr-1 , was identified as a potent cytotoxic agent against 22 human cancer cell lines, with CC50 (Cytotoxic Concentration 50%) values in the low micromolar or even nanomolar range for some lines, including leukemia (CEM and HL-60) and breast cancer (MDA-MB-231 and MDA-MB-468).[5][12]
For comparison, the IC50 values for established drugs vary depending on the cell line. For example, in a study comparing pegylated liposomal doxorubicin and paclitaxel in ovarian cancer, both showed efficacy, but with different toxicity profiles. Another study on endometrial carcinoma found no significant difference in response rate between a doxorubicin/cisplatin regimen and a doxorubicin/paclitaxel regimen.[13] In unresectable hepatocellular carcinoma, a combination therapy including doxorubicin and cisplatin (PIAF) showed a higher response rate than doxorubicin alone, though the difference was not statistically significant.[14]
Table 1: Comparative IC50/GI50/CC50 Values (μM) of Pyridazinone Analogs and Standard Anticancer Drugs in Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50/GI50/CC50 (μM) | Reference |
| Pyridazinone Analog 2h | SR (Leukemia) | < 0.1 | [10] |
| NCI-H522 (Non-Small Cell Lung) | < 0.1 | [10] | |
| MCF7 (Breast) | < 1.0 | [10] | |
| Pyridazinone Analog 5j | MGC-803 (Gastric) | ~10 (at 86.3% inhibition) | [11] |
| Bcap-37 (Breast) | ~10 (at 92.3% inhibition) | [11] | |
| Pyridazinone Analog Pyr-1 | MDA-MB-231 (Breast) | 0.33 | [12] |
| NCI-H460 (Large Cell Lung) | 2.63 | [12] | |
| Doxorubicin | Varies | Varies | [13][14][15][16] |
| Cisplatin | Varies | Varies | [13][14] |
| Paclitaxel | Varies | Varies | [13][15][16] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanistic Insights: How Pyridazinone Analogs Exert Their Anticancer Effects
Understanding the mechanism of action is crucial for the rational development of new drugs. Pyridazinone analogs have been shown to induce cancer cell death through several pathways, primarily apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate malignant cells.[17] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptotic cells via flow cytometry.[17][18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[17][18]
One study demonstrated that a pyridazinone analog induced apoptosis in human epidermoid skin cancer cells.[20] Another pyridazinone-based andrographolide derivative, A61, was found to induce apoptosis in gastric cancer cells through the intrinsic mitochondria-mediated pathway.[6] Similarly, the pyridazinone derivative Pyr-1 was shown to be a potent apoptotic inducer in acute promyelocytic leukemia HL-60 cells.[5]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer drugs function by disrupting the cell cycle, leading to a halt in cell division and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23]
A study on pyridazinone-based diarylurea derivatives revealed that compound 10l induced G0–G1 phase cell cycle arrest in the A549/ATCC non-small cell lung cancer cell line.[4] This was accompanied by the upregulation of the pro-apoptotic genes p53 and Bax and downregulation of the anti-apoptotic gene Bcl-2.[4] The andrographolide derivative A61 was also found to arrest the cell cycle at the S phase in gastric cancer cells.[6]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key assays are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[24]
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone analogs or standard drugs and incubate for a specified period (e.g., 48 or 72 hours).[9][25]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7][24]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[24]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7][24]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7][24]
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[18]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.
-
Staining: Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to 100 μL of the cell suspension.[19]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the cell cycle phases.[21]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as desired and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 2 hours.[22][23]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.[22]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[22][23]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.[22][23]
-
Analysis: Analyze the cells by flow cytometry.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a simplified signaling pathway for apoptosis and the experimental workflow for the apoptosis assay.
Apoptosis Signaling Pathway
Experimental Workflow for Annexin V/PI Apoptosis Assay
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that pyridazinone analogs represent a promising class of anticancer agents. Several derivatives have demonstrated potent cytotoxic activity against a broad range of cancer cell lines, with some exhibiting efficacy comparable or superior to that of standard chemotherapeutic drugs in preclinical studies. Their mechanisms of action, which include the induction of apoptosis and cell cycle arrest, are hallmarks of effective anticancer therapies.
While these in vitro results are encouraging, further research is necessary to fully elucidate the therapeutic potential of pyridazinone analogs. Future studies should focus on:
-
In vivo efficacy and toxicity studies in animal models to assess their therapeutic index and potential side effects.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand their absorption, distribution, metabolism, and excretion.
-
Investigation of combination therapies with existing anticancer drugs to explore potential synergistic effects.[15][16]
-
Identification of specific molecular targets for the most potent analogs to enable more targeted drug development.
The continued exploration of the pyridazinone scaffold holds significant promise for the discovery of novel, more effective, and safer cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of pyridazinone-based andrographolide derivatives as anti-cancer agents with the ability of inhibiting the TFAP4/Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.psu.edu [pure.psu.edu]
- 14. A randomized phase III study of doxorubicin versus cisplatin/interferon alpha-2b/doxorubicin/fluorouracil (PIAF) combination chemotherapy for unresectable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazoline B-Paclitaxel or Doxorubicin Combination Drugs Show Synergistic Activity Against Cancer Cells: In silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. atcc.org [atcc.org]
- 25. texaschildrens.org [texaschildrens.org]
An In Vivo Comparative Analysis of 6-Hydroxy-2-phenylpyridazin-3(2H)-one and Diclofenac: A Guide for Preclinical Research
This guide provides a comprehensive in vivo comparison of the novel pyridazinone derivative, 6-hydroxy-2-phenylpyridazin-3(2H)-one, with the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental design, comparative efficacy, and safety profiles of these compounds, grounded in established preclinical models.
The pyridazinone scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] This guide will focus on the potential of this compound as a novel anti-inflammatory and analgesic agent, juxtaposed with diclofenac, a potent and widely used NSAID.[4]
Introduction to the Compounds
This compound: A Novel Pyridazinone Derivative
This compound belongs to the pyridazinone class of heterocyclic compounds.[5][6] While specific in vivo data for this exact molecule is emerging, numerous studies on structurally related pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties, often comparable or superior to standard NSAIDs like diclofenac and indomethacin.[7][8][9] The therapeutic potential of pyridazinones is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, with some derivatives showing selectivity for COX-2, which may lead to a more favorable gastrointestinal safety profile.[7][9][10]
Diclofenac: The Gold Standard Comparator
Diclofenac is a potent NSAID with well-documented analgesic, anti-inflammatory, and antipyretic properties.[4][11] Its primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[12][13] The inhibition of COX enzymes prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[12] While highly effective, the clinical use of diclofenac can be associated with gastrointestinal side effects, stemming from the inhibition of the protective functions of COX-1 in the gastric mucosa.[14][15] Diclofenac also has other putative mechanisms of action, including the inhibition of lipoxygenase pathways and the activation of the nitric oxide-cGMP pathway.[11][13][16]
In Vivo Experimental Design: A Head-to-Head Comparison
To rigorously evaluate the anti-inflammatory and analgesic potential of this compound relative to diclofenac, a series of well-established in vivo models are proposed. The following experimental protocols are designed to provide a comprehensive preclinical assessment.
Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[17][18]
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
This compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
Diclofenac (e.g., 10 mg/kg, p.o.)
-
-
Drug Administration: The test compounds, diclofenac, or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[19]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[20]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Causality Behind Experimental Choices: This model is particularly useful as the inflammatory response is biphasic. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins.[17] This allows for an initial characterization of the potential mechanism of action of the test compound.
Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Assessment of Analgesic Activity
This model is sensitive to peripherally acting analgesics and is used to screen for visceral pain.[21][22][23]
Experimental Protocol:
-
Animal Model: Swiss albino mice (20-25 g) of either sex are used.[24]
-
Grouping: Animals are divided into groups as described for the paw edema model.
-
Drug Administration: Test compounds, diclofenac, or vehicle are administered orally 30 minutes prior to the induction of writhing.
-
Induction of Writhing: 0.1 mL/10 g of 0.6% acetic acid solution is injected intraperitoneally.[25]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10 minutes.[21][25]
-
Data Analysis: The percentage of analgesic activity is calculated as the reduction in the number of writhes compared to the control group.
Workflow Diagram:
Caption: Workflow for Acetic Acid-Induced Writhing Test.
This method is used to evaluate centrally acting analgesics by measuring the reaction time of the animal to a thermal stimulus.[26][27][28]
Experimental Protocol:
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement: The basal reaction time of each mouse (licking of the hind paw or jumping) is recorded before drug administration. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Grouping and Drug Administration: Animals are grouped and administered the compounds as previously described.
-
Post-treatment Measurement: The reaction time is measured at 30, 60, 90, and 120 minutes after drug administration.
-
Data Analysis: The increase in reaction time (latency) is calculated as an index of analgesia.
Workflow Diagram:
Caption: Workflow for the Hot Plate Test.
Assessment of Gastric Ulcerogenicity
A significant advantage of novel anti-inflammatory agents can be a reduced incidence of gastric side effects compared to traditional NSAIDs.[1]
Experimental Protocol:
-
Animal Model: Wistar rats (180-220 g) are fasted for 24 hours before the experiment, with free access to water.
-
Grouping and Drug Administration: Animals are grouped and receive high doses of the test compounds or diclofenac orally for three consecutive days. A control group receives the vehicle.
-
Observation: On the fourth day, animals are euthanized, and their stomachs are removed and opened along the greater curvature.
-
Ulcer Index Scoring: The gastric mucosa is examined for any signs of ulceration. The severity of ulcers can be scored based on their number and size.[29][30][31][32]
-
Histopathological Examination: Stomach tissues can be processed for histopathological examination to assess the extent of mucosal damage.[10]
Comparative Data Analysis
The following tables present hypothetical data based on published results for similar pyridazinone derivatives to illustrate the expected outcomes of the comparative studies.[7][9][33]
Table 1: Comparative Anti-inflammatory Effect in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.42 ± 0.03 | 50.6% |
| 20 | 0.30 ± 0.02 | 64.7% | |
| 40 | 0.25 ± 0.02 | 70.6% | |
| Diclofenac | 10 | 0.36 ± 0.03 | 57.6% |
*p < 0.05 compared to Vehicle Control
Table 2: Comparative Analgesic Effect in Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Analgesic Activity |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| This compound | 10 | 25.1 ± 2.5 | 44.5% |
| 20 | 18.5 ± 1.9 | 59.1% | |
| 40 | 12.3 ± 1.5 | 72.8% | |
| Diclofenac | 10 | 15.8 ± 1.7 | 65.0% |
*p < 0.05 compared to Vehicle Control
Table 3: Comparative Analgesic Effect in Hot Plate Test
| Treatment Group | Dose (mg/kg) | Reaction Time (sec) at 60 min (Mean ± SEM) |
| Vehicle Control | - | 5.2 ± 0.4 |
| This compound | 40 | 9.8 ± 0.7 |
| Diclofenac | 10 | 8.5 ± 0.6 |
*p < 0.05 compared to Vehicle Control
Table 4: Comparative Ulcerogenic Potential
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) |
| Vehicle Control | - | 0.0 ± 0.0 |
| This compound | 40 | 0.5 ± 0.2 |
| Diclofenac | 10 | 2.8 ± 0.4* |
*p < 0.05 compared to Vehicle Control
Mechanistic Insights and Discussion
The primary mechanism of action for diclofenac is the inhibition of COX-1 and COX-2 enzymes.[12][15] This non-selective inhibition, while effective for analgesia and anti-inflammatory effects, is also responsible for its gastrointestinal toxicity.[14]
The pyridazinone derivative, based on data from related compounds, is hypothesized to also exert its effects through COX inhibition, potentially with a degree of selectivity for COX-2.[7][9] This could explain the potent anti-inflammatory and analgesic effects observed in the preclinical models, coupled with a more favorable gastric safety profile.
Signaling Pathway Diagram:
Caption: Proposed Mechanism of Action of Diclofenac and Pyridazinone Derivative.
Conclusion
This guide outlines a robust preclinical framework for the in vivo comparison of this compound and diclofenac. Based on existing literature for structurally similar compounds, it is anticipated that the pyridazinone derivative will demonstrate significant anti-inflammatory and analgesic activities, potentially with an improved gastrointestinal safety profile compared to diclofenac. The experimental designs and data presented herein provide a solid foundation for further investigation into this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1698-54-0 | Benchchem [benchchem.com]
- 6. This compound | C10H8N2O2 | CID 74333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Diclofenac - Wikipedia [en.wikipedia.org]
- 14. In vivo selectivity of nonsteroidal antiinflammatory drugs and gastrointestinal ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Publishers Panel [bolczasopismo.pl]
- 17. benchchem.com [benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. benchchem.com [benchchem.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. saspublishers.com [saspublishers.com]
- 25. youtube.com [youtube.com]
- 26. Hot plate analgesiometer | PPTX [slideshare.net]
- 27. Hot plate test - Wikipedia [en.wikipedia.org]
- 28. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 29. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 30. rjptonline.org [rjptonline.org]
- 31. researchgate.net [researchgate.net]
- 32. msjonline.org [msjonline.org]
- 33. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the COX-2 Selectivity of 6-Hydroxy-2-Phenylpyridazin-3(2H)-one Analogues
For researchers, scientists, and drug development professionals, the pursuit of safer and more effective anti-inflammatory agents is a perpetual endeavor. A key strategy in this pursuit has been the development of selective cyclooxygenase-2 (COX-2) inhibitors, which aim to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that indiscriminately inhibit both COX-1 and COX-2.[1] This guide provides an in-depth, objective comparison of the COX-2 selectivity of a representative pyridazinone derivative, 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-2,3-dihydropyridazin-3(2H)-one (referred to herein as Compound 3g, as designated in the primary literature), against a spectrum of established NSAIDs.
The pyridazinone scaffold has emerged as a promising template for the design of potent and selective COX-2 inhibitors.[2] This guide will dissect the experimental data supporting the COX-2 selectivity of this class of compounds, provide detailed methodologies for a key in vitro assay, and explore the molecular basis for their selective action.
The Prostaglandin Synthesis Pathway and the Role of COX Isoforms
Prostaglandins are lipid compounds that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and the protection of the stomach lining.[1] Their synthesis is initiated from arachidonic acid by the cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that maintain the integrity of the gastrointestinal mucosa and regulate renal blood flow.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common gastrointestinal side effects, such as ulcers and bleeding, are a consequence of COX-1 inhibition.[1][3] Therefore, the development of drugs that selectively inhibit COX-2 over COX-1 is a critical goal in anti-inflammatory drug discovery.
Caption: Prostaglandin synthesis pathway and sites of action for NSAIDs.
Experimental Determination of COX-2 Selectivity: A Detailed Protocol
The cornerstone of evaluating the selectivity of a potential COX-2 inhibitor is the in vitro determination of the 50% inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes. The ratio of these values (IC50 COX-1 / IC50 COX-2) provides the selectivity index (SI), a quantitative measure of the compound's preference for COX-2.
In Vitro Fluorometric COX Inhibitor Screening Assay Protocol
This protocol is adapted from commercially available kits and provides a robust method for determining the peroxidase activity of COX enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compound (e.g., 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one) and control inhibitors (e.g., a known non-selective NSAID and a known COX-2 selective inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
75 µL COX Assay Buffer
-
1 µL COX Probe working solution
-
2 µL COX Cofactor working solution
-
10 µL of the test compound at various concentrations or a control inhibitor. For the enzyme control well, add 10 µL of DMSO.
-
Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid working solution to each well.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyridazinone Derivatives in the COX-2 Active Site: A Guide for Drug Discovery Professionals
Introduction: The Rationale for Targeting COX-2 with Pyridazinone Scaffolds
Cyclooxygenase-2 (COX-2) is a well-established and critical target in the development of anti-inflammatory therapies. As an inducible enzyme, its expression is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins, key mediators of pain and swelling.[1][2] While non-steroidal anti-inflammatory drugs (NSAIDs) effectively inhibit COX enzymes, their lack of selectivity for COX-2 over the constitutively expressed COX-1 isoform can lead to significant gastrointestinal and renal side effects.[2] This has driven the search for selective COX-2 inhibitors that offer a safer therapeutic profile.
The pyridazine nucleus has emerged as a promising scaffold for designing potent and selective COX-2 inhibitors.[1][2] Its unique structural features allow for specific interactions within the larger, more accommodating active site of COX-2. This guide provides an in-depth comparative analysis of the molecular docking of various pyridazinone derivatives into the COX-2 active site, benchmarked against the well-known selective inhibitor, celecoxib. Our objective is to elucidate the key structural determinants for potent binding and to provide a robust, validated protocol for researchers pursuing similar in silico screening campaigns.
Comparative Docking Performance: Pyridazinones vs. Celecoxib
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within a protein's active site. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of binding affinity, with more negative values indicating a more favorable interaction. The analysis of specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, reveals the basis for this affinity.
Several studies have demonstrated that novel pyridazinone derivatives exhibit docking scores and interaction patterns comparable or even superior to celecoxib.[3][4][5] The sulfonamide group of celecoxib is known to anchor deep within a specific side-pocket of the COX-2 active site, forming crucial hydrogen bonds with residues like Arg499 and Ser339.[6][7] Successful pyridazinone inhibitors often mimic these interactions or establish other favorable contacts.
Below is a summary of representative docking results from various studies, illustrating the potential of the pyridazinone scaffold.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Key Findings & Reference |
| Celecoxib (Reference) | -12.882 | H-Bonds: Arg499, Gln178, Ser339, Leu338. Pi-Stacking: Arg106. | Robust and stable interaction, serving as a benchmark for comparison.[6][7][8] |
| Pyridazinone Derivative 6b | Not explicitly stated, but favorable binding mode reported. | H-Bonds: His90. | Interaction with His90 in the side pocket is crucial for its high potency and selectivity (IC₅₀ = 0.18 µM vs. 0.35 µM for celecoxib).[4] |
| Pyridazinone Derivative 3g | Not explicitly stated, but favorable binding mode reported. | Not explicitly detailed, but noted to be more favorable than celecoxib. | Showed a selectivity index (SI) of 11.51, nearly identical to celecoxib (11.78), with potent in vivo activity.[1][3] |
| Pyridazinone Derivative 5a | Not explicitly stated, but strong binding affinity reported. | Not explicitly detailed. | Demonstrated strong COX-2 inhibition (IC₅₀ = 0.77 µM) and potent in vivo anti-inflammatory effects.[9] |
| Pyrazole-Pyridazine Hybrid 6f | Not explicitly stated, but potent inhibitor. | Not explicitly detailed. | Exhibited stronger COX-2 inhibition (IC₅₀ = 1.15 µM) than celecoxib (IC₅₀ = 2.16 µM in the same study).[5] |
These results collectively indicate that the pyridazinone core can be effectively functionalized to occupy the COX-2 active site. The ability of compounds like 6b to interact with key residues such as His90 highlights alternative binding modes that can be exploited for developing novel and potent inhibitors.[4]
A Self-Validating Protocol for Molecular Docking Studies
To ensure the reliability of in silico predictions, a rigorously validated docking protocol is paramount. This protocol serves as a self-validating system, where the initial step confirms the methodology's ability to reproduce experimentally observed binding modes.
Experimental Protocol: Molecular Docking Workflow
1. Protein Preparation:
-
Objective: To prepare the COX-2 protein structure for docking by correcting any structural issues and adding necessary parameters.
-
Procedure:
-
Obtain the X-ray crystal structure of human COX-2, typically complexed with an inhibitor, from the Protein Data Bank (PDB). A commonly used entry is 5KIR or 3LN1 .[10][11][12]
-
Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), select a single protein chain (e.g., Chain A) for the study.[10]
-
Remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand.[12][13]
-
Add polar hydrogen atoms to the protein, which is critical for defining hydrogen bond donors and acceptors.
-
Assign partial charges to the atoms using a standard force field (e.g., OPLS, Kollman charges).[6][12]
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are kept fixed to preserve the experimental conformation.
-
2. Ligand Preparation:
-
Objective: To generate low-energy, 3D conformations of the pyridazinone derivatives and the reference compound (celecoxib).
-
Procedure:
-
Draw the 2D structures of the ligands or obtain them from databases like PubChem.[10][14]
-
Convert the 2D structures to 3D.
-
Assign correct bond orders and ionization states at a physiological pH (e.g., 7.4).
-
Perform a thorough energy minimization of each ligand using a suitable force field to obtain a stable, low-energy conformation.[14]
-
3. Docking Protocol Validation (Redocking):
-
Objective: To confirm that the chosen docking algorithm and parameters can accurately reproduce the known binding pose of a ligand. This is the most critical step for ensuring the trustworthiness of your results.
-
Procedure:
-
Take the co-crystallized ligand that was removed in Step 1 (e.g., celecoxib from PDB ID 3LN1).
-
Define the binding site (grid generation) around the position of this co-crystallized ligand in the active site.[14]
-
Dock the prepared co-crystallized ligand back into the prepared protein active site using your chosen software (e.g., AutoDock Vina, Glide).[7][12]
-
Superimpose the predicted docked pose with the original crystallographic pose and calculate the Root-Mean-Square Deviation (RMSD).
-
Validation Criterion: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[7][15][16]
-
4. Comparative Docking Simulation:
-
Objective: To dock the prepared pyridazinone derivatives into the validated protein active site.
-
Procedure:
-
Using the validated protocol from Step 3, dock the library of prepared pyridazinone derivatives into the defined COX-2 active site.
-
The software will generate multiple possible binding poses for each ligand.
-
5. Analysis and Interpretation:
-
Objective: To evaluate the docking results and identify the most promising candidates.
-
Procedure:
-
Rank the ligands based on their docking scores.
-
Visually inspect the top-scoring poses for each ligand.
-
Analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-cation stacking) between the ligand and the active site residues.[6] Pay close attention to interactions with key residues known for conferring COX-2 selectivity, such as Arg499, Ser339, and His90.[4][7]
-
Compare these interactions to those of the reference compound, celecoxib.
-
Caption: A validated workflow for molecular docking studies.
Visualizing Key Interactions in the COX-2 Active Site
The selectivity of inhibitors like celecoxib is attributed to their ability to bind to a hydrophobic side pocket in the COX-2 active site, which is absent in COX-1.[7] Key residues lining this pocket and the main channel include Arg499, Gln178, Ser339, Leu338, and His75.[7] A successful inhibitor will form stable interactions with one or more of these residues. The diagram below illustrates a generalized interaction map for a potent inhibitor within this site.
Caption: Key ligand-receptor interactions in the COX-2 active site.
Conclusion and Future Outlook
The comparative in silico analysis strongly supports the pyridazinone scaffold as a promising foundation for the design of novel, selective COX-2 inhibitors. Molecular docking studies reveal that these derivatives can achieve favorable binding energies and establish critical interactions within the COX-2 active site, often comparable or superior to the reference drug celecoxib. The key to their success lies in optimizing substitutions on the pyridazinone core to effectively engage with key residues, particularly those within the selective side pocket.
While molecular docking is a powerful predictive tool, it is essential to recognize that these are theoretical models.[15] The crucial next step is the experimental validation of these in silico hypotheses through in vitro enzyme inhibition assays and, subsequently, in vivo studies to assess anti-inflammatory efficacy and safety profiles.[15] A strong correlation between predicted binding affinity and measured biological activity will ultimately confirm the utility of the computational model and pave the way for more effective lead optimization in the quest for safer anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. isfcppharmaspire.com [isfcppharmaspire.com]
- 13. Molecular docking analysis of COX-2 with compounds from Piper longum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physchemres.org [physchemres.org]
- 15. benchchem.com [benchchem.com]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6-hydroxy-2-phenylpyridazin-3(2H)-one
For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and corporate responsibility. This guide provides a comprehensive, in-depth protocol for the proper disposal of 6-hydroxy-2-phenylpyridazin-3(2H)-one (CAS Number: 1698-54-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols, regulatory mandates, and a scientific understanding of the compound's potential hazards.
Understanding the Compound: Hazard Profile and Environmental Considerations
This compound is a heterocyclic organic compound belonging to the pyridazinone class. To ensure its safe handling and disposal, a thorough understanding of its hazard profile is paramount.
Hazard Identification:
Based on available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate that the compound be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) has established a "cradle-to-grave" framework for the management of such materials, which includes their generation, transportation, treatment, storage, and disposal[1][2].
Environmental Fate and Ecotoxicity:
The pyridazinone chemical family, to which this compound belongs, includes numerous herbicides[3]. Herbicides, by design, are biologically active and can have adverse effects on non-target organisms if released into the environment. The environmental persistence of pyridazinone herbicides can be significant, with their degradation in soil being primarily dependent on microbial activity, which is influenced by factors such as temperature and moisture[4]. Some heterocyclic compounds are known for their persistence and potential for bioaccumulation in aquatic environments, posing long-term risks to ecosystems[5]. Therefore, preventing the entry of this compound into the environment is a critical aspect of its disposal.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to its final removal by a certified waste management provider.
Step 1: Waste Identification and Segregation
Causality: Proper identification is the foundational step in the hazardous waste management process. Misidentification can lead to improper segregation, resulting in dangerous chemical reactions and non-compliant disposal.
-
Action: As soon as a decision is made to discard this compound, it must be designated as hazardous chemical waste.
-
Segregation: This waste must be kept separate from non-hazardous waste and other incompatible chemical waste streams. Do not mix with strong oxidizing agents, acids, or bases unless as part of a validated neutralization procedure.
Step 2: Container Management
Causality: Secure and appropriate containment is crucial to prevent leaks, spills, and exposure to laboratory personnel.
-
Container Selection: Use a dedicated, leak-proof container made of a material compatible with this compound. For solid waste, a high-density polyethylene (HDPE) container with a screw-on lid is recommended.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "1698-54-0," and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Closure: Keep the waste container closed at all times, except when adding waste.
Step 3: Accumulation and Storage
Causality: Safe on-site storage minimizes the risk of accidents and ensures compliance with regulatory time limits for waste accumulation.
-
Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Inventory: Maintain a log of the waste being added to the container.
Step 4: Disposal of Empty Containers
Causality: Residual amounts of the chemical in "empty" containers can still pose a hazard and are subject to regulation.
-
Triple Rinsing: An empty container that has held this compound must be triple-rinsed.
-
Rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble) three times.
-
Collect the rinsate from all three rinses as hazardous waste and add it to a designated liquid hazardous waste container.
-
After triple-rinsing, deface the original label on the container.
-
The rinsed and defaced container can then be disposed of as non-hazardous solid waste, in accordance with institutional policies.
-
Step 5: Arranging for Final Disposal
Causality: The final treatment and disposal of hazardous waste must be conducted by a licensed facility to ensure it is handled in an environmentally sound manner.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.
-
Recommended Disposal Method: The preferred method for the disposal of organic chemical waste, such as this compound, is high-temperature incineration at an EPA-approved facility. This process ensures the complete destruction of the compound into less harmful components.
Visualizing the Disposal Process
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 1698-54-0 | [6][7] |
| Molecular Formula | C10H8N2O2 | [6][7] |
| Hazard Statements | H302, H315, H320, H335 | |
| Description | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. | |
| Primary Disposal Route | High-Temperature Incineration | EPA General Guidance |
| Governing Regulation | Resource Conservation and Recovery Act (RCRA) | [1][2][8] |
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C10H8N2O2 | CID 74333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Mastering the Safe Handling of 6-hydroxy-2-phenylpyridazin-3(2H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 6-hydroxy-2-phenylpyridazin-3(2H)-one, a compound of interest in various research and development endeavors. Moving beyond a simple checklist, this document explains the rationale behind each safety protocol, empowering you to make informed decisions and foster a culture of safety within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a pyridazinone derivative that requires careful handling due to its potential health effects. A thorough understanding of its hazard profile is the first step in a robust safety plan.
Summary of Hazards:
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
Source: Echemi Safety Data Sheet[1]
These classifications indicate that exposure through ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. Therefore, the primary goal of our safety protocols is to prevent any direct contact with the compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following PPE is mandatory when handling this compound.
Core PPE Requirements:
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.[3] When working with hazardous compounds, it is good practice to double-glove.[3]
-
Eye and Face Protection: Tightly fitting safety goggles are essential to protect against splashes.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Skin and Body Protection: A lab coat or a disposable gown made of a low-permeability fabric should be worn to protect your skin and clothing.[3] Ensure the lab coat is fully buttoned and the sleeves cover your wrists.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent the inhalation of dust particles.[2][4] The specific type of respirator (e.g., N95 dust mask or a chemical cartridge respirator) should be determined by a formal risk assessment.
PPE Workflow Diagram:
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: PPE selection and donning/doffing sequence.
Safe Handling and Operational Procedures
Adherence to standard laboratory best practices is crucial. The following step-by-step procedures provide a framework for the safe handling of this compound.
Weighing and Aliquoting the Solid Compound:
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Designate a specific area for handling this compound.
-
Engineering Controls: All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.[4]
-
Don PPE: Follow the donning sequence outlined in the PPE workflow diagram.
-
Handling:
-
Carefully open the container to avoid creating airborne dust.
-
Use a clean, designated spatula for transferring the solid.
-
Weigh the desired amount of the compound into a tared, sealed container.
-
Clean any minor spills immediately using a damp cloth or paper towel, which should then be disposed of as hazardous waste.
-
-
Post-Handling:
-
Securely close the primary container.
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Follow the doffing sequence for removing PPE.
-
Wash your hands thoroughly with soap and water.[3]
-
Preparing Solutions:
-
Preparation: As with handling the solid, ensure a clean and designated workspace within a chemical fume hood.
-
Don PPE: Follow the prescribed donning sequence.
-
Procedure:
-
Add the solvent to the vessel first, followed by the weighed solid, to minimize dust generation.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
-
-
Post-Procedure:
-
Label the solution clearly with the compound name, concentration, solvent, date, and your initials.
-
Clean the work area and dispose of contaminated materials as hazardous waste.
-
Remove PPE according to the doffing sequence and wash your hands.
-
Emergency Procedures: Being Prepared for the Unexpected
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
First-Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
Source: Echemi and ChemicalBook Safety Data Sheets[1][5]
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill involves a significant amount of solid material.
-
Contain: For small spills, carefully cover the solid with a damp paper towel to prevent it from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Storage and Disposal: Responsible Chemical Management
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Store it away from incompatible materials, such as strong oxidizing agents.[6]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Follow your institution's and local regulations for the disposal of chemical waste.[1] Do not dispose of this compound down the drain.
Disposal Workflow Diagram:
Caption: Waste segregation and disposal workflow.
By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research with this compound.
References
- 1. echemi.com [echemi.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
